An In-depth Technical Guide to the Downstream Signaling of Tersolisib
Introduction Tersolisib, also known as STX-478, is an orally bioavailable and central nervous system (CNS) penetrant allosteric inhibitor.[1] It demonstrates high potency and selectivity for mutant forms of the phosphati...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Tersolisib, also known as STX-478, is an orally bioavailable and central nervous system (CNS) penetrant allosteric inhibitor.[1] It demonstrates high potency and selectivity for mutant forms of the phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA).[2] Specifically, Tersolisib targets prevalent helical- and kinase-domain mutations, including the H1047R and H1047X variants.[2][3][4] Dysregulation of the PI3K/Akt/mammalian target of rapamycin (mTOR) pathway, often driven by activating mutations in PIK3CA, is a frequent event in various solid tumors, promoting cell growth, survival, and resistance to therapies. Tersolisib's selective inhibition of mutant PI3Kα aims to provide a more targeted and potentially less toxic therapeutic approach compared to pan-PI3K inhibitors.
Core Mechanism and Downstream Signaling Pathway
Tersolisib functions by selectively targeting and allosterically binding to mutated PIK3CA, thereby inhibiting its kinase activity. This targeted inhibition prevents the PI3K-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-bisphosphate (PIP3) at the cell membrane. The subsequent reduction in PIP3 levels leads to the suppression of the entire downstream PI3K/Akt/mTOR signaling cascade.
The key downstream signaling events modulated by Tersolisib are:
Inhibition of Akt Phosphorylation: Reduced PIP3 levels prevent the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) at the cell membrane. This leads to a decrease in the phosphorylation and subsequent activation of all Akt isoforms.
Modulation of mTORC1 Activity: Activated Akt normally phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the mTOR complex 1 (mTORC1). By inhibiting Akt, Tersolisib leads to the sustained activity of the TSC complex, which in turn inhibits mTORC1.
Suppression of Protein Synthesis and Cell Growth: The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors: the 40S ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E binding protein (4EBP1). This results in the suppression of protein synthesis and a halt in cell cycle progression and anabolic growth.
Induction of Apoptosis: The PI3K/Akt pathway is a critical regulator of cell survival. By inhibiting this pathway, Tersolisib promotes apoptosis in tumor cells that harbor activating PIK3CA mutations.
The overall effect of Tersolisib is the inhibition of tumor cell growth and the induction of apoptosis in cancers with PIK3CA H1047X mutations.
Caption: Downstream signaling of Tersolisib in PI3Kα-mutant cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of Tersolisib from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of Tersolisib
Parameter
Target
Value
Reference
IC50
Mutant PI3Kα (H1047R)
9.4 nmol/L
Selectivity
Mutant PI3Kα vs. Wild-Type
14-fold greater for mutant
Table 2: In Vivo Efficacy of Tersolisib in a Xenograft Model
Animal Model
Treatment
Dosage
Outcome
Reference
Female BALB/c nude mice (CAL-33 xenograft)
Tersolisib (p.o., daily for 28 days)
30, 100 mg/kg
Dose-dependent reduction in tumor volume
Table 3: Clinical Efficacy of Tersolisib Monotherapy
Clinical Trial
Patient Population
Treatment
Outcome
Reference
PIKALO-1 (Phase 1/2)
22 breast cancer patients (most previously received a CDK4/6 inhibitor)
Tersolisib monotherapy
23% Overall Response Rate (ORR)
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the results and for designing future studies.
In Vitro Selectivity Assay
Objective: To determine the selectivity of Tersolisib for mutant PI3Kα over the wild-type form.
Cell Line: MCF10A cells engineered to harbor the H1047R kinase-domain mutation were utilized.
Methodology:
MCF10A-H1047R cells were cultured under standard conditions.
Cells were treated with a range of Tersolisib concentrations (e.g., 0-10,000 nM) for a specified duration (e.g., 1 hour).
Following treatment, cell lysates were prepared and subjected to downstream analysis, such as Western blotting, to assess the phosphorylation status of Akt and other pathway components.
The concentration of Tersolisib required to inhibit 50% of the mutant PI3Kα activity (IC50) was calculated and compared to the IC50 against wild-type PI3Kα to determine selectivity.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Tersolisib in a living organism.
Animal Model: Female BALB/c nude mice were used.
Methodology:
CAL-33 human cancer cells were subcutaneously implanted into the mice to establish tumors.
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
Tersolisib was formulated for oral administration (p.o.). A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO and corn oil.
Mice in the treatment groups received single daily oral doses of Tersolisib (e.g., 30 mg/kg and 100 mg/kg) for a defined period, such as 28 days.
Tumor volume was measured regularly throughout the study to assess the treatment effect.
At the end of the study, tumors could be excised for further pharmacodynamic and biomarker analysis.
Caption: Preclinical evaluation workflow for Tersolisib.
Tersolisib (STX-478): A Deep Dive into a Mutant-Selective PI3Kα Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor o...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3Kα over the wild-type (WT) enzyme, a characteristic that positions it as a promising therapeutic agent with a potentially wider therapeutic window and improved safety profile compared to non-selective PI3Kα inhibitors.[3][4] This technical guide provides a comprehensive overview of Tersolisib, including its mechanism of action, preclinical data, experimental protocols, and clinical development status, with a focus on its role in cancer research.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway with Precision
Tersolisib functions as a potent and selective inhibitor of the PI3Kα isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.
Unlike pan-PI3K inhibitors or even isoform-selective inhibitors that target both wild-type and mutant forms, Tersolisib is an allosteric inhibitor that preferentially binds to a novel pocket on mutant PI3Kα. This selectivity is particularly pronounced for the common helical- and kinase-domain mutations, such as H1047R. By selectively inhibiting the mutant enzyme, Tersolisib effectively downregulates the PI3K/AKT/mTOR pathway in cancer cells harboring these mutations, leading to the inhibition of tumor cell growth and the induction of apoptosis, while sparing the normal physiological functions of wild-type PI3Kα. This targeted approach is designed to mitigate common toxicities associated with PI3K inhibition, such as hyperglycemia and rash.
Tersolisib's Selectivity for PI3K Alpha H1047R Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyp...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα, is a hallmark of numerous cancers. The H1047R mutation, a hotspot mutation in the kinase domain of p110α, is one of the most common oncogenic drivers in solid tumors, including breast, gynecologic, and head and neck cancers.[1][2] Tersolisib (formerly STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor that demonstrates significant selectivity for mutant forms of PI3Kα, particularly the H1047R variant.[3][4][5] This technical guide provides an in-depth overview of Tersolisib's selectivity profile, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.
Mechanism of Action and Selectivity Profile
Tersolisib is a mutant-selective, allosteric inhibitor of PI3Kα. Unlike orthosteric inhibitors that compete with ATP at the active site, Tersolisib binds to a novel allosteric pocket, leading to a conformational change that selectively inhibits the activity of mutant PI3Kα. This allosteric mechanism is the basis for its remarkable selectivity for the H1047R mutant over the wild-type (WT) enzyme. The H1047R mutation is believed to alter the conformational landscape of PI3Kα, increasing the accessibility of this cryptic allosteric pocket.
The selectivity of Tersolisib for the H1047R mutant is a key attribute, as it allows for potent inhibition of the oncogenic driver while sparing the wild-type PI3Kα, which plays a crucial role in normal physiological processes such as glucose metabolism. Inhibition of wild-type PI3Kα is associated with significant toxicities, including hyperglycemia and rash, which have limited the therapeutic window of non-selective PI3K inhibitors. By selectively targeting the mutant protein, Tersolisib has the potential for a wider therapeutic index and improved safety profile.
Quantitative Selectivity Data
The following table summarizes the in vitro potency and selectivity of Tersolisib against various PI3Kα isoforms.
Target
IC50 (nM)
Fold Selectivity (vs. WT)
PI3Kα H1047R
9.4
14
PI3Kα Wild-Type (WT)
131
1
PI3Kα E545K
71
1.8
PI3Kα E542K
113
1.2
Data compiled from multiple sources.
Experimental Protocols
The characterization of Tersolisib's selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of purified PI3Kα by measuring the amount of ADP produced.
Objective: To determine the IC50 of Tersolisib against wild-type and mutant PI3Kα enzymes.
Materials:
Recombinant human PI3Kα (p110α/p85α) wild-type and H1047R, E545K, E542K mutants.
In a 384-well plate, add 0.5 µL of Tersolisib dilution or vehicle (DMSO).
Prepare a mixture of PI3K enzyme and lipid substrate in PI3K Reaction Buffer.
Add 4 µL of the enzyme/lipid mixture to each well.
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).
Incubate the plate at room temperature for 60 minutes.
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Measure luminescence using a plate reader.
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of Tersolisib concentration and fitting the data to a sigmoidal dose-response curve.
Tersolisib's Impact on the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the alpha isoform...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3Kα over the wild-type (WT) enzyme.[3] This mutant-selective mechanism of action is designed to offer a wider therapeutic window by minimizing the metabolic side effects, such as hyperglycemia, that are commonly associated with non-selective PI3Kα inhibitors.[4][5] By specifically targeting oncogenic PI3Kα, Tersolisib effectively downregulates the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is frequently dysregulated in various cancers. This targeted inhibition leads to apoptosis and tumor growth inhibition in preclinical models and has shown promising anti-tumor activity in clinical trials.
Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα
Tersolisib distinguishes itself from many other PI3Kα inhibitors through its allosteric mode of action. Instead of competing with ATP at the catalytic site, Tersolisib binds to a novel, previously undescribed allosteric pocket within the PI3Kα enzyme. This binding is particularly effective in the context of oncogenic mutations.
The PI3Kα enzyme is a heterodimer composed of a catalytic subunit (p110α) and a regulatory subunit (p85). Activating mutations in the PIK3CA gene, which encodes p110α, are among the most common oncogenic drivers in human cancers. These mutations, frequently occurring in the helical and kinase domains (e.g., H1047R, E542K, E545K), relieve the inhibitory function of the p85 subunit, leading to constitutive activation of the kinase and downstream signaling.
Tersolisib's allosteric binding stabilizes a conformation of the mutant PI3Kα enzyme that is less active, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Figure 1: Tersolisib's Mechanism of Action on the PI3K/Akt/mTOR Pathway.
Quantitative Data
In Vitro Kinase Inhibitory Activity
Tersolisib demonstrates potent and selective inhibition of mutant PI3Kα isoforms. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various PI3Kα variants compared to the wild-type enzyme.
Target
Tersolisib (STX-478) IC50 (nmol/L)
Selectivity vs. WT
PI3Kα H1047R
9.4
14-fold
PI3Kα WT
131
-
Data compiled from publicly available sources.
Preclinical In Vivo Efficacy
Tersolisib has shown significant anti-tumor activity in xenograft models of human cancers harboring PIK3CA mutations.
Xenograft Model
Dosing
Outcome
CAL-33 (Head and Neck Squamous Cell Carcinoma)
30, 100 mg/kg; p.o.; single daily for 28 days
Dose-dependent reduction in tumor volume.
Various (Colon, Lung, HNSCC, Breast)
100 mg/kg
Tumor growth inhibition was either similar to or better than alpelisib.
Data compiled from publicly available sources.
Clinical Trial Data
Initial clinical data from the Phase 1/2 PIKALO-1 trial (NCT05768139) have demonstrated the clinical potential of Tersolisib in patients with advanced solid tumors harboring PIK3CA mutations.
Trial
Patient Population
Treatment
Objective Response Rate (ORR)
Disease Control Rate (DCR)
PIKALO-1 (Phase 1/2)
Advanced solid tumors with PIK3CA mutations (n=43)
Tersolisib Monotherapy
21%
67%
PIKALO-1 (Phase 1/2)
Breast cancer patients (n=22), previously treated with a CDK4/6 inhibitor
Tersolisib Monotherapy
23%
Not Reported
Data compiled from publicly available sources.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of Tersolisib. These protocols are based on standard methodologies for evaluating PI3K/Akt/mTOR pathway inhibitors and may require optimization for specific cell lines or experimental conditions.
In Vitro PI3Kα Kinase Assay (Luminescent)
This assay quantifies the kinase activity of recombinant PI3Kα by measuring the amount of ADP produced during the phosphorylation of PIP2.
Figure 2: Workflow for an In Vitro PI3Kα Kinase Assay.
Multimode plate reader with luminescence detection
Procedure:
Prepare serial dilutions of Tersolisib in the kinase reaction buffer.
In a 96-well plate, add the Tersolisib dilutions.
Add the PI3Kα enzyme and the PIP2 substrate to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each Tersolisib concentration and determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This method is used to assess the effect of Tersolisib on the phosphorylation status of key downstream effectors of PI3Kα, such as Akt and S6 ribosomal protein.
Figure 3: Workflow for Western Blot Analysis.
Materials:
Cancer cell line with a known PIK3CA mutation
Cell culture medium and supplements
Tersolisib
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Seed cells in 6-well plates and allow them to adhere.
Treat the cells with various concentrations of Tersolisib and a vehicle control for a specified time (e.g., 1-24 hours).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using a BCA protein assay.
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT or Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Tersolisib.
Figure 4: Workflow for a Cell Viability Assay.
Materials:
Cancer cell line with a known PIK3CA mutation
Cell culture medium and supplements
Tersolisib
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of HCl and isopropanol)
96-well plates
Microplate reader
Procedure:
Seed cells at an appropriate density in 96-well plates.
After cell adherence, treat the cells with a range of concentrations of Tersolisib. Include a vehicle-only control.
Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
Add the MTT or Resazurin solution to each well and incubate for 2-4 hours.
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion
Tersolisib represents a promising next-generation therapeutic for cancers driven by PIK3CA mutations. Its mutant-selective, allosteric mechanism of action provides a clear differentiation from earlier PI3K inhibitors, with the potential for an improved safety and efficacy profile. The robust preclinical data and encouraging early clinical results underscore its potential to become a valuable component of the therapeutic arsenal for a variety of solid tumors. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits, both as a monotherapy and in combination with other anti-cancer agents.
Tersolisib: A Technical Guide to a Mutant-Selective PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor of the alpha isoform of phos...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It exhibits high selectivity for cancer-associated mutations in the PIK3CA gene, particularly in the kinase (H1047X) and helical domains, while largely sparing the wild-type (WT) enzyme. This mutant-selective profile is designed to mitigate the metabolic side effects, such as hyperglycemia, commonly associated with non-selective PI3Kα inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data for Tersolisib, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
Tersolisib is a synthetic organic small molecule. Its chemical identity and key physicochemical properties are summarized below.
Table 2: Physicochemical Properties of Tersolisib.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Tersolisib is a highly potent and selective allosteric inhibitor of mutant PI3Kα. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene, is a frequent event in various cancers.
Tersolisib selectively binds to an allosteric site on the mutant PI3Kα enzyme, leading to the inhibition of its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase AKT and the mammalian target of rapamycin (mTOR). By inhibiting this pathway, Tersolisib induces apoptosis and inhibits the growth of tumor cells that harbor activating PIK3CA mutations. A key advantage of Tersolisib is its significantly lower affinity for wild-type PI3Kα, which is believed to be responsible for the metabolic toxicities, such as hyperglycemia, observed with less selective inhibitors.
Figure 1. Simplified signaling pathway of mutant PI3Kα and the inhibitory action of Tersolisib.
Preclinical Pharmacology
In Vitro Activity
Tersolisib has demonstrated potent and selective inhibition of mutant PI3Kα in biochemical and cellular assays.
Target/Cell Line
IC₅₀ (nM)
Assay Type
Reference
PI3Kα H1047R (mutant)
9.4
Biochemical
PI3Kα E545K (mutant)
71
Biochemical
PI3Kα E542K (mutant)
113
Biochemical
PI3Kα (wild-type)
131
Biochemical
MCF10A H1047R
-
pAKT Inhibition
Table 3: In Vitro Inhibitory Activity of Tersolisib.
In Vivo Efficacy
In preclinical xenograft models, Tersolisib has shown robust and durable anti-tumor activity.
Model
Treatment
Dosage
Tumor Growth Inhibition
Reference
CAL-33 Xenograft (mouse)
Tersolisib
30, 100 mg/kg, p.o., daily
Dose-dependent reduction in tumor volume
Table 4: In Vivo Efficacy of Tersolisib.
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have demonstrated that Tersolisib has good oral bioavailability and a long half-life, supporting once-daily dosing.
Species
Dose
Cmax
Tmax
AUC
Half-life
Reference
Mouse
30, 100, 300 mg/kg, p.o.
Data not fully available
Data not fully available
Exposures bracketed the IC₈₀ for relevant cell lines
~60 hours
,
Table 5: Preclinical Pharmacokinetic Parameters of Tersolisib in Mice.
Clinical Development
Tersolisib is currently being evaluated in clinical trials for the treatment of advanced solid tumors harboring PIK3CA mutations. The first-in-human Phase 1/2 study is known as the PIKALO-1 trial (NCT05768139).
PIKALO-1 Trial (NCT05768139)
This is a multipart, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Tersolisib as a monotherapy and in combination with other anticancer agents.
Key Preliminary Findings:
Overall Response Rate (ORR):
23% in patients with HR+/HER2- breast cancer (n=22).
44% in patients with gynecological tumors.
Safety: Tersolisib was generally well-tolerated, with a low incidence of severe hyperglycemia, a common dose-limiting toxicity of other PI3K inhibitors.
Experimental Protocols
PI3Kα HTRF Assay
This protocol describes a method for measuring the in vitro inhibitory activity of Tersolisib against PI3Kα using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Figure 2. Workflow for the PI3Kα HTRF Assay.
Methodology:
Reagent Preparation: Prepare a reaction buffer containing MgCl₂, DTT, and other necessary components. Prepare stock solutions of PI3Kα enzyme, PIP2 substrate, ATP, and Tersolisib at various concentrations.
Assay Plate Setup: In a 384-well plate, add the reaction buffer, PI3Kα enzyme, and Tersolisib (or vehicle control).
Initiate Reaction: Add PIP2 and ATP to initiate the kinase reaction.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection: Stop the reaction and add the HTRF detection reagents. These typically include a Europium cryptate-labeled antibody that detects the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tracer.
Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm. The ratio of these signals is used to determine the amount of product formed.
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot for PI3K Pathway Signaling
This protocol outlines the procedure for assessing the effect of Tersolisib on the phosphorylation of AKT, a key downstream effector of PI3Kα.
Methodology:
Cell Culture and Treatment: Culture cancer cells with known PIK3CA mutations (e.g., MCF-7, T47D) to 70-80% confluency. Treat the cells with varying concentrations of Tersolisib or vehicle control for a specified time.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of p-AKT.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of Tersolisib on the viability of cancer cells.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of Tersolisib or vehicle control and incubate for a specified period (e.g., 72 hours).
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Signal Measurement: Measure the luminescence using a microplate reader.
Data Analysis: Normalize the luminescence signals to the vehicle control and plot the percentage of viable cells against the drug concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of Tersolisib in a mouse xenograft model.
Figure 3. General workflow for a mouse xenograft study.
Methodology:
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CAL-33, which has a PIK3CA H1047R mutation) into the flank of each mouse.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration: Administer Tersolisib orally (e.g., by gavage) at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-AKT).
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).
Conclusion
Tersolisib is a promising mutant-selective PI3Kα inhibitor with a favorable preclinical profile. Its ability to potently inhibit cancer cells with PIK3CA mutations while sparing the wild-type enzyme offers the potential for an improved therapeutic window compared to non-selective inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced solid tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation of Tersolisib and other next-generation PI3K pathway inhibitors.
Application Notes and Protocols for Tersolisib (STX-478) in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor of the alpha isoform of phosphoino...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] It is a highly potent and mutant-selective inhibitor, specifically targeting common oncogenic mutations in the kinase and helical domains of PI3Kα, such as the H1047R variant.[5] This selectivity for mutant forms over wild-type (WT) PI3Kα is designed to enhance the therapeutic window, potentially reducing toxicities like hyperglycemia, rash, and diarrhea that are common with non-selective PI3K inhibitors. Preclinical and clinical data have shown that Tersolisib can lead to robust and durable tumor regression in various cancer models with PIK3CA mutations.
These application notes provide detailed protocols for the in vitro use of Tersolisib in cell culture to assess its mechanism of action and anti-proliferative effects.
Mechanism of Action
Tersolisib functions as an allosteric inhibitor that selectively binds to a previously undescribed pocket in mutant PI3Kα. This binding event prevents the activation of the downstream PI3K/Akt/mTOR signaling pathway, which is a critical driver of cell growth, survival, and proliferation in many cancers. By specifically inhibiting the mutant PI3Kα, Tersolisib leads to apoptosis and growth inhibition in tumor cells harboring these mutations. Tersolisib has demonstrated a 14-fold greater selectivity for mutant PI3Kα over the wild-type form.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Tersolisib
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Tersolisib.
Quantitative Data Summary
The following tables summarize the in vitro potency of Tersolisib against various forms of PI3Kα and its effect on cell viability in a mutant cell line.
Table 1: Biochemical Potency of Tersolisib (STX-478) against PI3Kα Isoforms
PI3Kα Form
Mutation Type
IC50 (nmol/L)
H1047R
Kinase Domain
9.4
E542K
Helical Domain
113
E545K
Helical Domain
71
Wild-Type (WT)
-
131
Data sourced from biochemical assays.
Table 2: Cellular Activity of Tersolisib (STX-478) in Isogenic MCF10A Cells
Cell Line
PIK3CA Status
Endpoint
Result
MCF10A
H1047R (Kinase)
p-AKT (Ser473) Inhibition
Selective inhibition
MCF10A
E545K (Helical)
p-AKT (Ser473) Inhibition
Less potent inhibition
MCF10A
Wild-Type (WT)
p-AKT (Ser473) Inhibition
Minimal inhibition
Based on target engagement studies.
Experimental Protocols
Preparation of Tersolisib (STX-478) Stock Solution
Materials:
Tersolisib (STX-478) powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile microcentrifuge tubes
Procedure:
Prepare a high-concentration stock solution of Tersolisib in DMSO. A common stock concentration is 10 to 80 mM. For example, to prepare a 10 mM stock, dissolve 4.01 mg of Tersolisib (MW: 401.29 g/mol ) in 1 mL of DMSO.
Vortex thoroughly until the powder is completely dissolved.
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).
Cell Culture and Maintenance
Recommended Cell Lines:
MCF10A (isogenic lines): Useful for comparing the effects on WT vs. specific PIK3CA mutant backgrounds (e.g., H1047R, E545K).
T47D: An estrogen receptor-positive (ER+) breast cancer cell line with an endogenous PIK3CA H1047R mutation.
CAL-33: A head and neck squamous cell carcinoma line used in xenograft models.
General Culture Conditions:
Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Subculture cells upon reaching 80-90% confluency.
In Vitro Cell Viability (Proliferation) Assay
This protocol determines the effect of Tersolisib on the proliferation of cancer cells.
Caption: Workflow for a typical cell viability assay.
Procedure:
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well clear bottom plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.
Adhesion: Allow the cells to adhere by incubating the plate for 24 hours at 37°C.
Drug Preparation: Prepare serial dilutions of Tersolisib in growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity. A typical concentration range to test is 0 to 10,000 nM.
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tersolisib or vehicle control (DMSO).
Incubation: Incubate the plate for 72 hours.
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, according to the manufacturer’s instructions.
Data Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blot for PI3K Pathway Inhibition
This protocol assesses the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm target engagement.
Procedure:
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with various concentrations of Tersolisib (e.g., 0-1000 nM) for a short duration, typically 1-4 hours, to observe direct effects on signaling.
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT, showing the extent of pathway inhibition.
Application Notes and Protocols: Preparation of Tersolisib Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals Abstract Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the PI3Kα (phosphoinositide 3-kinase alpha) enzyme, particular...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the PI3Kα (phosphoinositide 3-kinase alpha) enzyme, particularly effective against common mutations.[1] For in vitro studies, a well-characterized and properly prepared stock solution is crucial for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving Tersolisib due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of Tersolisib stock solutions using DMSO.
Quantitative Data Summary
A summary of the key quantitative data for Tersolisib is presented in the table below for easy reference.
Experimental Protocol: Preparation of a 10 mM Tersolisib Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Tersolisib in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.
Materials:
Tersolisib powder
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
Microcentrifuge tubes or vials (sterile)
Calibrated analytical balance
Pipettes and sterile filter tips
Vortex mixer
Ultrasonic bath (optional)
Procedure:
Equilibrate Reagents: Allow the vial of Tersolisib powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
Weigh Tersolisib: Carefully weigh out the desired amount of Tersolisib powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of Tersolisib.
Calculation:
Desired Molarity (M) = 10 mM = 0.01 mol/L
Molecular Weight (MW) = 401.29 g/mol
Desired Volume (V) = 1 mL = 0.001 L
Mass (g) = M x MW x V = 0.01 mol/L x 401.29 g/mol x 0.001 L = 0.0040129 g = 4.01 mg
Dissolve in DMSO: Add the appropriate volume of fresh DMSO to the vial containing the weighed Tersolisib. For the example above, add 1 mL of DMSO.
Ensure Complete Dissolution:
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
If dissolution is slow or particulates are observed, sonication in an ultrasonic water bath for a few minutes can aid in solubilization. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.
Aliquot and Store:
Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway for Tersolisib and the experimental workflow for preparing the stock solution.
Caption: PI3Kα signaling pathway and the inhibitory action of Tersolisib.
Caption: Workflow for preparing Tersolisib stock solution in DMSO.
Safety Precautions
Tersolisib is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Application Notes and Protocols for Tersolisib (GSK2126458) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals These application notes provide a summary of recommended concentrations of Tersolisib (also known as GSK2126458), a potent PI3K/mTOR inhibitor, for use in v...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of recommended concentrations of Tersolisib (also known as GSK2126458), a potent PI3K/mTOR inhibitor, for use in various cancer cell lines. The provided protocols and diagrams are intended to guide researchers in determining optimal experimental conditions.
Introduction
Tersolisib is a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] It has shown significant anti-proliferative activity in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development. Tersolisib specifically targets the p110α, β, δ, and γ isoforms of PI3K, as well as mTORC1 and mTORC2.[1] Notably, it is also a mutant-selective allosteric inhibitor of PI3Kα, with high potency against the common H1047R activating mutation.[3] This document provides a compilation of reported 50% inhibitory concentration (IC50) values and a detailed protocol for determining the optimal concentration for your specific cancer cell line.
Data Presentation: Recommended Tersolisib Concentrations
The following table summarizes the reported IC50 values for Tersolisib in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and the assay being performed.
Tersolisib exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the point of inhibition by Tersolisib.
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of Tersolisib.
Experimental Protocols
To determine the optimal concentration of Tersolisib for a specific cancer cell line, a dose-response experiment is necessary. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of Tersolisib using an MTT assay.
Detailed Methodology for MTT Assay
Materials:
Cancer cell line of interest
Complete cell culture medium
Tersolisib (GSK2126458)
Dimethyl sulfoxide (DMSO)
96-well flat-bottom plates
Phosphate-buffered saline (PBS)
MTT reagent (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Drug Preparation and Treatment:
Prepare a stock solution of Tersolisib in DMSO (e.g., 10 mM).
Perform serial dilutions of the Tersolisib stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is from 0.1 nM to 10 µM. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments.
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tersolisib or the vehicle control.
Incubation:
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be consistent across experiments.
MTT Assay:
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
Carefully remove the medium containing MTT from each well.
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of cell viability against the logarithm of the drug concentration.
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R, or Python).
Disclaimer: These protocols and concentration ranges are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
Application Notes and Protocols for In vivo Dosing and Administration of Tersolisib in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction Tersolisib (STX-478) is a potent and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (STX-478) is a potent and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It demonstrates high selectivity for cancer-associated mutations in the PI3Kα helical and kinase domains, such as the H1047R variant, while sparing the wild-type enzyme.[1][2] This selectivity is thought to contribute to a more favorable safety profile, particularly concerning metabolic dysregulation like hyperglycemia, which is a common side effect of less selective PI3K inhibitors.[1] Tersolisib exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival. These application notes provide a comprehensive overview of the in vivo administration of Tersolisib in mouse models, including detailed protocols and quantitative data from preclinical studies.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Tersolisib targets the p110α catalytic subunit of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival. By selectively inhibiting mutant PI3Kα, Tersolisib effectively blocks this signaling cascade in cancer cells harboring these mutations, leading to cell cycle arrest and apoptosis.
Application Notes and Protocols: Tersolisib (STX-478) Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals Introduction Tersolisib (STX-478) is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (STX-478) is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It is designed to target tumors harboring activating mutations in the PIK3CA gene, which are prevalent in various solid tumors, including breast, gynecological, and head and neck squamous cell carcinomas.[3][4] By selectively inhibiting the mutant form of PI3Kα, Tersolisib aims to provide a wider therapeutic window and mitigate toxicities associated with non-selective PI3K inhibitors, such as hyperglycemia and rash.[3] Preclinical studies in xenograft mouse models have demonstrated the robust anti-tumor efficacy of Tersolisib, both as a monotherapy and in combination with other targeted agents.
These application notes provide a detailed protocol for establishing and conducting xenograft mouse model studies to evaluate the in vivo efficacy of Tersolisib.
Signaling Pathway
Tersolisib selectively binds to and inhibits the activity of mutant PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancer cells with PIK3CA mutations, this pathway is often constitutively active, driving tumorigenesis. Tersolisib's inhibition of mutant PI3Kα leads to decreased phosphorylation of Akt and downstream effectors, ultimately resulting in apoptosis and inhibition of tumor cell growth.
Caption: Tersolisib's Mechanism of Action in the PI3K/Akt/mTOR Pathway.
Experimental Protocols
I. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the procedure for establishing a CDX model using a cancer cell line with a known PIK3CA mutation.
A. Materials
Cell Line: PIK3CA-mutant cancer cell line (e.g., CAL-33 [HNSCC, H1047R])
Animals: 6-8 week old female BALB/c nude mice. For certain cell lines like T47D, NOD scid gamma (NSG) mice may be required.
Reagents:
Complete cell culture medium (specific to the cell line)
Matrigel (or other suitable extracellular matrix)
Phosphate-Buffered Saline (PBS), sterile
Tersolisib (STX-478)
Vehicle solution (see formulation section)
Equipment:
Laminar flow hood
Hemocytometer or automated cell counter
Syringes (1 mL) with needles (27-30 gauge)
Calipers
Animal balance
Oral gavage needles
B. Procedure
Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
Cell Preparation for Implantation:
Wash cells with sterile PBS and resuspend in a 50:50 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
Tumor Implantation:
Anesthetize the mice.
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
Tumor Growth Monitoring:
Monitor the animals for tumor growth.
Measure tumor dimensions 2-3 times per week using calipers.
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
Randomization and Treatment:
When tumors reach a mean volume of approximately 150-250 mm3, randomize the mice into treatment and control groups.
Record the initial tumor volume and body weight of each mouse.
Tersolisib Administration:
Prepare Tersolisib formulation and vehicle control (see formulation section).
Administer Tersolisib or vehicle control orally (p.o.) once daily (q.d.) via oral gavage.
Endpoint and Data Collection:
Continue treatment for the specified duration (e.g., 28 days).
Monitor tumor volume and body weight 2-3 times per week.
The primary endpoint is typically tumor growth inhibition (TGI).
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
II. Patient-Derived Xenograft (PDX) Model Protocol
PDX models often provide a more predictive translational model for oncology drug development.
A. Materials
PDX Model: Established and characterized PDX model with a known PIK3CA mutation.
Reagents and Equipment: Same as for the CDX model.
B. Procedure
Tumor Implantation:
Under sterile conditions, implant a small fragment (approx. 20-30 mm3) of the PDX tumor subcutaneously into the flank of each mouse.
Tumor Growth, Randomization, and Treatment:
Follow the same procedures for tumor growth monitoring, randomization, and treatment as described for the CDX model.
Endpoint and Data Collection:
Follow the same endpoint and data collection procedures as described for the CDX model.
III. Tersolisib Formulation for Oral Administration
A. DMSO/PEG300/Tween-80/Saline Formulation
Dissolve Tersolisib in DMSO to create a stock solution.
For a 1 mL working solution, add the appropriate volume of the DMSO stock to 400 µL of PEG300 and mix until clear.
Add 50 µL of Tween-80 and mix until clear.
Add saline to adjust the final volume to 1 mL.
This formulation should be used immediately.
B. DMSO/Corn Oil Formulation
Dissolve Tersolisib in DMSO to create a stock solution.
For a 1 mL working solution, add the appropriate volume of the clear DMSO stock solution to corn oil to achieve the final desired concentration and mix thoroughly.
This mixed solution should be used immediately for optimal results.
Experimental Workflow
Caption: Workflow for a Tersolisib Xenograft Mouse Model Study.
Data Presentation
The following tables summarize representative quantitative data from preclinical xenograft studies of Tersolisib.
Table 1: In Vivo Efficacy of Tersolisib (STX-478) Monotherapy in CDX Models
Cell Line
Cancer Type
PIK3CA Mutation
Mouse Strain
Tersolisib Dose (mg/kg, p.o., q.d.)
Outcome
Reference
CAL-33
HNSCC
H1047R
BALB/c nude
30, 100
Dose-dependent reduction in tumor volume
T47D
Breast Cancer
E545K
NSG
Not Specified
Tumor growth suppression
Table 2: In Vivo Efficacy of Tersolisib (STX-478) in Combination Therapy in PDX Models
PDX Model
Cancer Type
PIK3CA Mutation(s)
Treatment Groups
Outcome
Reference
ST928
ER+/HER2+ Breast Cancer
H1047R
Tersolisib + Palbociclib
Near-complete tumor growth inhibition
ST1056
ER+/HER2- Breast Cancer
H1047R
Tersolisib + Fulvestrant
Durable tumor suppression
ST1799
Breast Cancer
E542K/H1065L
Tersolisib
Tumor growth inhibition
ST2652
Breast Cancer
E545K
Tersolisib
Tumor growth inhibition
Table 3: Comparative Efficacy of Tersolisib vs. Alpelisib
Xenograft Model
PIK3CA Mutation
Tersolisib Dose (mg/kg)
Alpelisib Dose (mg/kg)
Comparative Efficacy
Reference
Multiple CDX & PDX
Kinase & Helical Domain
100
50 (high-dose)
Similar or superior efficacy to high-dose alpelisib
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines. The specific details of the protocols may need to be optimized for different cell lines, PDX models, and experimental conditions.
Application Notes and Protocols for Tersolisib (STX-478) in Sensitive Cell Lines
Introduction Tersolisib (formerly STX-478) is a potent and selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] It demonstrates significant efficacy in preclinical models of cance...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Tersolisib (formerly STX-478) is a potent and selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] It demonstrates significant efficacy in preclinical models of cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various solid tumors, promoting cell growth, proliferation, and survival.[3] Tersolisib has shown notable activity against cell lines with specific PIK3CA mutations, such as the H1047R kinase domain mutation. This document provides detailed application notes and experimental protocols for researchers utilizing Tersolisib in sensitive human cell lines, including MCF10A (engineered to express PIK3CA H1047R), T47D (ductal carcinoma of the breast), and CAL-33 (squamous cell carcinoma of the head and neck).
Cell Line Sensitivity to Tersolisib
Tersolisib exhibits differential sensitivity across various cell lines, primarily dependent on their PIK3CA mutation status. The following table summarizes the key quantitative data regarding the sensitivity of MCF10A (H1047R), T47D, and CAL-33 cell lines to Tersolisib.
Cell Line
Cancer Type
PIK3CA Mutation Status
Parameter
Value
Notes
MCF10A (H1047R)
Non-tumorigenic Breast Epithelial (Engineered)
H1047R
IC50 (Biochemical Assay)
9.4 nM
This value represents the concentration required for 50% inhibition of the mutant PI3Kα enzyme activity.[1]
T47D
Breast Ductal Carcinoma
H1047R
IC50 (Cell Proliferation)
116 nM
This value reflects the concentration at which a 50% inhibition of cell growth is observed.
CAL-33
Head and Neck Squamous Cell Carcinoma
H1047R
IC50 (in vitro pAKT)
18 nM
This value indicates the concentration for 50% inhibition of AKT phosphorylation in cell culture.
CAL-33
Head and Neck Squamous Cell Carcinoma
H1047R
IC50 (in vivo pAKT)
45 nM
This value represents the concentration for 50% inhibition of AKT phosphorylation in a xenograft tumor model.
Signaling Pathway Affected by Tersolisib
Tersolisib primarily targets the PI3Kα enzyme, a critical component of the PI3K/AKT/mTOR signaling cascade. By inhibiting PI3Kα, Tersolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (p-AKT) results in the downstream inhibition of mTOR and other effector proteins involved in cell cycle progression, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Tersolisib.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Tersolisib on sensitive cell lines.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Tersolisib on cell proliferation.
Caption: Workflow for the MTS-based cell viability assay.
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Tersolisib Treatment:
Prepare a stock solution of Tersolisib in DMSO.
Perform serial dilutions of Tersolisib in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tersolisib or vehicle control.
Incubate the plate for 72 hours at 37°C and 5% CO2.
MTS Assay:
Add 20 µL of MTS reagent to each well.
Incubate the plate for 1-4 hours at 37°C, protected from light.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (medium only) from all readings.
Normalize the data to the vehicle-treated control wells (set as 100% viability).
Plot the percentage of cell viability against the logarithm of Tersolisib concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following Tersolisib treatment.
Caption: Workflow for Western Blot analysis of pathway proteins.
Materials:
Treated and untreated cell lysates
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Application Notes and Protocols for Measuring Tersolisib IC50 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), wi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), with pronounced activity against cancer cells harboring activating mutations in the PIK3CA gene.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis.[4] Tersolisib's mechanism of action involves selectively targeting mutant forms of PI3Kα, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival and proliferation.[1]
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of Tersolisib across various cancer cell lines is crucial for understanding its therapeutic potential, identifying sensitive and resistant cancer types, and guiding further preclinical and clinical development. These application notes provide detailed protocols for assays commonly used to measure the IC50 of Tersolisib, focusing on cell-based viability assays and in vitro kinase assays.
Data Presentation: Tersolisib IC50 Values
The following table summarizes the reported IC50 values for Tersolisib in different cell lines. This data highlights the compound's selectivity for cells with specific PIK3CA mutations.
Cell Line
Cancer Type
PIK3CA Mutation Status
Assay Type
IC50 (nM)
Reference
T47D
Breast Cancer
H1047R (kinase domain)
CellTiter-Glo
116
MCF10A
Breast (non-tumorigenic)
Engineered H1047R
Not Specified
Selective Inhibition
PI3Kα H1047R mutant
N/A
H1047R (kinase domain)
Biochemical Assay
9.4
Note: IC50 values can be influenced by experimental conditions such as cell density, duration of drug exposure, and the specific assay used.
Signaling Pathway
Tersolisib targets the PI3Kα catalytic subunit, a key node in the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates this pathway and the point of inhibition by Tersolisib.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tersolisib.
Experimental Protocols
Cell Viability Assay for IC50 Determination (CellTiter-Glo® Luminescent Assay)
This protocol describes the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Workflow Diagram:
Caption: Workflow for determining IC50 using the CellTiter-Glo® assay.
Harvest cells during the logarithmic growth phase.
Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL of complete medium.
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
Include wells with medium only for background luminescence measurement.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of Tersolisib in DMSO (e.g., 10 mM).
Perform serial dilutions of the Tersolisib stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series.
Remove the medium from the wells and add 100 µL of the diluted Tersolisib solutions. Include a vehicle control (DMSO at the same concentration as the highest Tersolisib concentration).
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for each cell line.
Assay and Measurement:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a luminometer.
Data Analysis:
Subtract the average background luminescence from all experimental readings.
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
Plot the percentage of cell viability against the logarithm of the Tersolisib concentration.
Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value, which is the concentration of Tersolisib that causes a 50% reduction in cell viability.
In Vitro PI3Kα Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
This biochemical assay measures the activity of purified PI3Kα enzyme by detecting the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for determining IC50 using the ADP-Glo™ kinase assay.
Multimode plate reader with luminescence detection
Procedure:
Reagent Preparation:
Prepare serial dilutions of Tersolisib in the kinase assay buffer.
Prepare a 2x PI3Kα enzyme solution in kinase assay buffer.
Prepare a 2x substrate solution containing PIP2 and ATP in kinase assay buffer. The ATP concentration should be near the Km for PI3Kα.
Kinase Reaction:
Add 2.5 µL of the diluted Tersolisib or vehicle (DMSO) to the wells of a 384-well plate.
Add 2.5 µL of the 2x PI3Kα enzyme solution to each well.
Initiate the kinase reaction by adding 5 µL of the 2x substrate solution.
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
Signal Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will also deplete the remaining ATP.
Incubate as per the manufacturer's instructions.
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
Incubate to stabilize the signal.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition for each Tersolisib concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the Tersolisib concentration.
Determine the IC50 value by fitting the data to a non-linear regression curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the IC50 of Tersolisib in various cell lines and in biochemical assays. Consistent and accurate IC50 data is essential for characterizing the potency and selectivity of this promising PI3Kα inhibitor and for advancing its development as a targeted cancer therapeutic.
Application Notes and Protocols for Tersolisib Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals Introduction Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets mutant phosphoinositide 3-kinase alpha (PI3Kα). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, promoting cell growth, survival, and resistance to therapies. Tersolisib specifically targets prevalent PI3Kα helical and kinase domain mutations, such as H1047R, with the aim of providing a more favorable therapeutic window by sparing wild-type PI3Kα and thus avoiding common toxicities like hyperglycemia.[1] Preclinical and early clinical data suggest that Tersolisib, both as a monotherapy and in combination, holds promise for the treatment of cancers harboring PIK3CA mutations.
These application notes provide a summary of key preclinical data for Tersolisib in combination with other targeted therapies and detailed protocols for relevant in vitro and in vivo experiments.
Data Presentation: Preclinical Efficacy of Tersolisib Combinations
Preclinical studies have demonstrated the synergistic anti-tumor activity of Tersolisib when combined with standard-of-care agents in breast cancer models. The following tables summarize the in vivo efficacy of Tersolisib in combination with the selective estrogen receptor degrader (SERD) fulvestrant and the CDK4/6 inhibitor palbociclib in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of ER+, PIK3CA-mutant breast cancer.
Table 1: In Vivo Efficacy of Tersolisib in Combination with Fulvestrant in an ER+ (PIK3CA H1047R) Breast Cancer Xenograft Model (T47D)
Treatment Group
Dosing Schedule
Mean Tumor Volume Change from Baseline (Day 20)
Vehicle
-
Growth
Tersolisib (STX-478)
100 mg/kg, p.o., q.d.
Regression
Fulvestrant
5 mg/mouse, s.c., q.w.
Stasis/Slight Regression
Tersolisib + Fulvestrant
100 mg/kg, p.o., q.d. + 5 mg/mouse, s.c., q.w.
Deep and Sustained Regression
Table 2: In Vivo Efficacy of Tersolisib Triple Combination in an ER+ (PIK3CA H1047R) Breast Cancer PDX Model (ST-928)
PI3K/Akt/mTOR Signaling Pathway and Points of Intervention
Caption: PI3K/Akt/mTOR pathway showing Tersolisib's inhibition of mutant PI3Kα.
Crosstalk with ER and CDK4/6 Pathways and Rationale for Combination
Caption: Rationale for triple combination therapy targeting interconnected signaling pathways.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of Tersolisib combination therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Tersolisib in combination with other drugs on cancer cell proliferation and viability.
Materials:
PIK3CA-mutant cancer cell line (e.g., T47D, MCF7)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
96-well clear flat-bottom plates
Tersolisib, Fulvestrant, Palbociclib (or other drugs of interest)
DMSO (vehicle control)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Multichannel pipette
Microplate reader (570 nm wavelength)
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Drug Treatment:
Prepare serial dilutions of single agents and combinations in complete medium. A dose matrix is recommended for synergy analysis.
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO-treated) and no-cell blanks.
Incubate for 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.
MTT Addition and Incubation:
Add 20 µL of MTT solution to each well.
Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
Solubilization and Measurement:
Carefully aspirate the medium from each well.
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Determine the IC50 values for single agents.
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot for PI3K and CDK4/6 Pathway Analysis
This protocol is for assessing the pharmacodynamic effects of Tersolisib combinations on key signaling proteins.
Materials:
PIK3CA-mutant cancer cells
6-well plates
Tersolisib, Fulvestrant, Palbociclib
RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat cells with the desired concentrations of single agents and combinations for a specified time (e.g., 4-24 hours).
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells on ice with RIPA buffer for 30 minutes.
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant (protein extract).
Protein Quantification:
Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Western Blotting:
Normalize protein amounts and prepare samples with Laemmli buffer.
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
Perform electrophoresis to separate proteins by size.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection and Analysis:
Apply ECL substrate to the membrane.
Capture the chemiluminescent signal using an imaging system.
Quantify band intensities using image analysis software and normalize phosphorylated protein levels to their total protein counterparts and/or a loading control.
In Vivo Xenograft Model for Combination Therapy Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tersolisib combinations in a mouse xenograft model.
Materials:
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
PIK3CA-mutant cancer cells (e.g., T47D) or patient-derived tumor fragments
Matrigel (optional, for cell line-derived xenografts)
Tersolisib, Fulvestrant, Palbociclib
Appropriate vehicle solutions for each drug
Calipers for tumor measurement
Animal balance
Procedure:
Tumor Implantation:
For CDX models, inject cancer cells (e.g., 5 x 10⁶ T47D cells) subcutaneously into the flank of the mice.
For PDX models, implant small tumor fragments subcutaneously.
Monitor mice for tumor formation.
Treatment Initiation:
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., n=8-10 mice per group):
Group 1: Vehicle
Group 2: Tersolisib
Group 3: Combination Drug 1 (e.g., Fulvestrant)
Group 4: Combination Drug 2 (e.g., Palbociclib)
Group 5: Tersolisib + Drug 1
Group 6: Tersolisib + Drug 2
Group 7: Drug 1 + Drug 2
Group 8: Tersolisib + Drug 1 + Drug 2
Administer drugs according to the specified doses and schedules (e.g., daily oral gavage for Tersolisib and Palbociclib, weekly subcutaneous injection for Fulvestrant).
Monitoring and Measurement:
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Observe the general health and behavior of the animals daily.
Study Endpoint and Analysis:
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
At the end of the study, euthanize the mice and excise the tumors.
Compare the mean tumor volumes between the treatment groups.
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
Tumors can be processed for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Conclusion
Tersolisib, a mutant-selective PI3Kα inhibitor, demonstrates significant anti-tumor activity, particularly when used in combination with other targeted agents like fulvestrant and CDK4/6 inhibitors in preclinical models of PIK3CA-mutant breast cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of Tersolisib-based combination therapies. As clinical data from trials such as PIKALO-1 continues to emerge, the potential of Tersolisib to offer a more tolerable and effective treatment option for patients with PIK3CA-mutant cancers will become clearer.
Detecting pAKT Inhibition by Tersolisib: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive protocol for detecting the phosphorylation status of AKT (Protein Kinase B) at Serine 473 (pAKT) in cultured...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for detecting the phosphorylation status of AKT (Protein Kinase B) at Serine 473 (pAKT) in cultured cells following treatment with Tersolisib, a PI3Kα inhibitor. The protocol details cell culture and treatment, protein extraction, quantification, and the subsequent Western blot analysis. Adherence to this protocol will enable researchers to reliably assess the inhibitory effect of Tersolisib on the PI3K/AKT signaling pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a common feature in many cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] Tersolisib (formerly STX-478) is a potent and selective inhibitor of the PI3Kα isoform, making it a promising therapeutic agent for cancers with PIK3CA mutations.[4]
A key downstream effector of PI3K is AKT. Upon PI3K activation, AKT is recruited to the cell membrane and phosphorylated at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[5] This dual phosphorylation leads to the full activation of AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation. By inhibiting PI3Kα, Tersolisib is expected to decrease the levels of phosphorylated AKT (pAKT).
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate. This protocol specifically focuses on the detection of pAKT (Ser473) to assess the pharmacodynamic effects of Tersolisib.
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by Tersolisib.
Caption: PI3K/AKT signaling pathway and the inhibitory action of Tersolisib.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted for different cell lines. Optimization of cell seeding density, treatment duration, and antibody concentrations may be necessary.
Materials and Reagents
Cell Culture: Appropriate cell line (e.g., breast cancer cell lines with PIK3CA mutations), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
Tersolisib Treatment: Tersolisib stock solution (in DMSO), DMSO (vehicle control).
Protein Extraction:
Ice-cold Phosphate Buffered Saline (PBS).
Lysis Buffer: RIPA buffer is commonly used, but for phosphoproteins, a buffer with strong denaturing agents like SDS can be beneficial to inactivate phosphatases quickly. A recommended lysis buffer is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
Protease Inhibitor Cocktail (100X).
Phosphatase Inhibitor Cocktail 2 & 3 (100X).
Protein Quantification: BCA Protein Assay Kit.
Western Blotting:
4x Laemmli sample buffer.
SDS-PAGE gels (e.g., 10% polyacrylamide).
Pre-stained protein ladder.
PVDF or nitrocellulose membranes.
Transfer buffer.
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
The following diagram outlines the major steps of the Western blot protocol.
Caption: Western blot workflow for pAKT analysis after Tersolisib treatment.
Step-by-Step Methodology
1. Cell Culture and Treatment
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
Prepare serial dilutions of Tersolisib in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Tersolisib treatment.
Treat cells with varying concentrations of Tersolisib (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). A 2-hour treatment is often sufficient to observe pAKT inhibition.
2. Protein Extraction
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
Carefully collect the supernatant containing the protein extract and transfer to a new tube.
3. Protein Quantification
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation
Normalize the protein concentration of all samples with lysis buffer.
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
Boil the samples at 95-100°C for 5 minutes.
Samples can be stored at -20°C or used immediately.
5. SDS-PAGE
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
Include a pre-stained protein ladder to monitor protein separation.
Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer
Transfer the separated proteins from the gel to a PVDF membrane.
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
7. Immunoblotting
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
Incubate the membrane with the substrate for the recommended time.
Capture the chemiluminescent signal using an appropriate imaging system.
9. Stripping and Re-probing for Total AKT and Loading Control
To normalize the pAKT signal, the membrane should be stripped and re-probed for total AKT and a loading control (e.g., β-actin or GAPDH).
Wash the membrane in TBST.
Incubate the membrane in a stripping buffer if necessary (follow manufacturer's protocol or a standard lab protocol).
Wash the membrane extensively with TBST.
Block the membrane again with 5% BSA in TBST for 1 hour.
Incubate with a primary antibody against total AKT overnight at 4°C.
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Repeat the stripping and re-probing process for the loading control antibody.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ).
Table 1: Densitometry Analysis of pAKT and Total AKT Levels
Treatment Group (Tersolisib Conc.)
pAKT (Ser473) Intensity
Total AKT Intensity
Loading Control Intensity (e.g., β-actin)
Normalized pAKT (pAKT / Total AKT)
Fold Change vs. Control
Vehicle Control (0 nM)
1.0
1 nM
10 nM
100 nM
1000 nM
Table 2: IC50 Calculation for pAKT Inhibition
Parameter
Value
IC50 (nM)
The IC50 value can be calculated by plotting the normalized pAKT values against the log of the Tersolisib concentration and fitting the data to a dose-response curve.
Troubleshooting
For common Western blot issues such as no signal, weak signal, or high background, refer to standard troubleshooting guides. Key considerations for phosphoprotein detection include:
Always use phosphatase inhibitors during protein extraction.
Keep samples on ice at all times to minimize phosphatase activity.
Use BSA for blocking instead of non-fat dry milk.
Ensure sufficient protein is loaded, especially for low-abundance phosphoproteins.
Optimize primary and secondary antibody concentrations.
By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of Tersolisib on the PI3K/AKT signaling pathway, providing valuable insights for preclinical and clinical drug development.
Application Notes and Protocols for Studying Tersolisib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Tersolisib (STX-478), a potent and selective...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Tersolisib (STX-478), a potent and selective inhibitor of mutant phosphatidylinositol-3-kinase alpha (PI3Kα). The protocols detailed below are intended to facilitate reproducible preclinical studies to assess the antitumor activity and pharmacodynamic effects of Tersolisib in relevant cancer models.
Introduction to Tersolisib and its Mechanism of Action
Tersolisib is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor that selectively targets mutant forms of PI3Kα, particularly the H1047R and E545K mutations.[1] These mutations are frequently observed in a variety of solid tumors, including breast, gynecological, and head and neck cancers, leading to the constitutive activation of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[1] Tersolisib's selective inhibition of mutant PI3Kα is designed to spare wild-type PI3Kα, potentially leading to a better safety profile with reduced metabolic side effects, such as hyperglycemia, compared to non-selective PI3K inhibitors.[2][3] By blocking the PI3K/Akt/mTOR cascade, Tersolisib induces apoptosis and inhibits the growth of tumors harboring these specific PIK3CA mutations.[1]
Signaling Pathway of Tersolisib's Action
Tersolisib exerts its therapeutic effect by intercepting the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the key components of this pathway and the point of inhibition by Tersolisib.
The selection of an appropriate animal model is critical for the successful evaluation of Tersolisib's efficacy. Given its specificity for PIK3CA mutations, cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models harboring these mutations are highly recommended.
Table 1: Recommended Human Cancer Cell Lines for Xenograft Studies
Cell Line
Cancer Type
PIK3CA Mutation
Key Characteristics
MCF-7
Breast Cancer
E545K
Estrogen receptor-positive (ER+). Requires estrogen supplementation for optimal tumor growth in vivo.
T-47D
Breast Cancer
H1047R
ER+, Progesterone receptor-positive (PR+). Also requires estrogen supplementation.
CAL-33
Head & Neck Squamous Cell Carcinoma
H1047R
-
NCI-H1048
Lung Cancer
H1047R
-
Detroit 562
Pharynx Carcinoma
H1047R
-
HCC1954
Breast Cancer
H1047R
HER2-amplified.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy and pharmacodynamic studies of Tersolisib.
Experimental Workflow
Workflow for in vivo evaluation of Tersolisib.
Protocol 1: In Vivo Efficacy Study Using a Cell Line-Derived Xenograft (CDX) Model
1. Materials:
Cell Line: CAL-33 (HNSCC, PIK3CA H1047R)
Animals: Female BALB/c nude mice, 6-8 weeks old.
Reagents:
Matrigel® Matrix
Phosphate-Buffered Saline (PBS), sterile
Tersolisib (STX-478)
Vehicle (e.g., corn oil)
Equipment:
27-gauge needles and 1 mL syringes
Calipers
Animal balance
Oral gavage needles
2. Procedure:
Cell Preparation: Culture CAL-33 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL. Mix the cell suspension 1:1 with Matrigel®.
Tumor Implantation: Subcutaneously inject 200 µL of the cell/Matrigel® suspension into the right flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=6-10 mice per group).
Tersolisib Formulation and Dosing:
Prepare a stock solution of Tersolisib in a suitable solvent like DMSO.
For oral administration, further dilute the stock solution in corn oil to the desired final concentrations (e.g., 30 mg/kg and 100 mg/kg). Ensure the final DMSO concentration is low to avoid toxicity.
Administer Tersolisib or vehicle control daily via oral gavage.
Efficacy Assessment: Continue to measure tumor volume and body weight twice weekly.
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 28 days).
Data Analysis: Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
Protocol 2: Pharmacodynamic Analysis of PI3K Pathway Inhibition
1. Materials:
Tumor samples from the in vivo efficacy study
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies:
Phospho-Akt (Ser473)
Total Akt
Phospho-S6 Ribosomal Protein (Ser240/244)
Total S6 Ribosomal Protein
GAPDH or β-actin (loading control)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
2. Procedure:
Tumor Lysate Preparation: At the end of the efficacy study, or at specific time points after the final dose, euthanize the mice and excise the tumors. Snap-freeze the tumors in liquid nitrogen. Homogenize the frozen tumor tissue in lysis buffer and centrifuge to collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply the ECL substrate.
Visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Data Presentation
The following tables summarize preclinical data for Tersolisib in a CAL-33 xenograft model.
Table 2: In Vivo Efficacy of Tersolisib in a CAL-33 Xenograft Model
Treatment Group
Dose (mg/kg)
Administration Route
Dosing Schedule
Tumor Growth Inhibition (% TGI)
Vehicle Control
-
Oral Gavage
Daily
0%
Tersolisib (STX-478)
30
Oral Gavage
Daily for 28 days
Significant tumor growth inhibition
Tersolisib (STX-478)
100
Oral Gavage
Daily for 28 days
Dose-dependent reduction in tumor volume
Alpelisib
50
Oral Gavage
Daily
Comparable tumor regression to 100 mg/kg STX-478
Table 3: Pharmacodynamic Effects of Tersolisib in CAL-33 Xenograft Tumors
Treatment Group
Dose (mg/kg)
Time Point
p-Akt (Ser473) Levels (Normalized to Total Akt)
Vehicle Control
-
3 days
Baseline
Tersolisib (STX-478)
30
3 days
Reduced
Tersolisib (STX-478)
100
3 days
Significantly Reduced
Tersolisib (STX-478)
300
3 days
Markedly Reduced
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of Tersolisib's efficacy in animal models. The use of PIK3CA mutant xenograft models, coupled with robust efficacy and pharmacodynamic analyses, will enable researchers to thoroughly characterize the antitumor activity of Tersolisib and provide a strong rationale for its clinical development. The superior preclinical safety profile of Tersolisib, particularly the lack of significant impact on glucose metabolism, highlights its potential as a promising therapeutic agent for patients with PIK3CA-mutant cancers.
Technical Support Center: Improving Tersolisib Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ters...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tersolisib for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Tersolisib and why is its solubility a concern for in vivo research?
Tersolisib, also known as STX-478, is a potent and selective allosteric inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) mutant.[1] It is being investigated for its potential in treating cancers with specific PIK3CA mutations.[2] Like many kinase inhibitors, Tersolisib is a lipophilic molecule with poor aqueous solubility, which is a significant hurdle for achieving adequate drug exposure and bioavailability in animal models.[3][4] While its exact aqueous solubility is not publicly available, it is documented as being "insoluble" in water.[1] This necessitates the use of specific formulation strategies to enable its use in in vivo experiments.
Q2: What are the recommended solvents for preparing Tersolisib stock solutions?
For initial high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Tersolisib is soluble in DMSO at concentrations up to 80 mg/mL. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: What are some established formulation methods to improve Tersolisib's solubility for oral administration in animal studies?
Co-solvent and surfactant-based systems are commonly used to formulate Tersolisib for oral gavage. These formulations aim to keep the drug in a solubilized state in the gastrointestinal tract to facilitate absorption. Two commonly cited formulations are:
Aqueous-based formulation: A mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline.
Lipid-based formulation: A suspension of Tersolisib in corn oil, prepared from a DMSO stock.
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Tersolisib precipitates out of solution upon dilution of the DMSO stock with an aqueous buffer.
The aqueous buffer has a much lower solubilizing capacity for Tersolisib than DMSO.
- Lower the final concentration: If the experimental design allows, reducing the final concentration of Tersolisib may prevent precipitation. - Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to maintain solubility. - Sonication: Brief sonication after dilution can help to redissolve small precipitates.
The prepared formulation appears cloudy or contains visible particles.
Incomplete dissolution of Tersolisib or precipitation over time.
- Ensure proper mixing: Vortex or gently heat the solution (if the compound is thermally stable) to ensure complete dissolution of the initial DMSO stock. - Prepare fresh formulations: It is recommended to prepare the dosing solutions fresh before each experiment to minimize the risk of precipitation. - Filter the final formulation: For intravenous administration, filtering the final solution through a 0.22 µm filter is essential to remove any particulates.
Inconsistent results in in vivo efficacy studies.
Poor bioavailability due to suboptimal formulation or precipitation of the drug in vivo.
- Optimize the formulation: If inconsistent results are observed, consider trying an alternative formulation. For example, if an aqueous-based system was used, a lipid-based formulation might provide more consistent absorption. - Characterize the formulation: If possible, analyze the particle size and stability of the formulation to ensure consistency between batches. - Consider alternative administration routes: While Tersolisib is orally bioavailable, for certain experimental needs, intraperitoneal or intravenous administration might be considered to bypass absorption variability, though this may require different formulation strategies.
Difficulty in achieving the desired high concentration for high-dose studies.
The solubility limit of Tersolisib in the chosen vehicle has been reached.
- Increase the proportion of co-solvents: The ratio of DMSO and PEG300 can be cautiously increased, but potential toxicity of the vehicle at higher concentrations must be considered. - Explore alternative solubilizing agents: Other excipients such as Solutol HS 15 or Cremophor EL could be investigated, but would require further formulation development and validation.
Data Presentation
Table 1: Physicochemical Properties of Tersolisib
Property
Value
Source
Molecular Formula
C₁₆H₁₂F₅N₅O₂
Molecular Weight
401.29 g/mol
XLogP3
2.5
Hydrogen Bond Donor Count
3
PubChem
Hydrogen Bond Acceptor Count
7
PubChem
Aqueous Solubility
Insoluble
DMSO Solubility
≥ 80 mg/mL
Table 2: Example Formulations for In Vivo Oral Administration of Tersolisib
Formulation Component
Formulation 1 (Aqueous-based)
Formulation 2 (Lipid-based)
Role of Component
Tersolisib
Target Concentration
Target Concentration
Active Pharmaceutical Ingredient
DMSO
5-10%
5-10%
Primary solvent for stock solution
PEG300
40%
-
Co-solvent to improve solubility in aqueous environment
Tween-80
5%
-
Surfactant to enhance wetting and prevent precipitation
Saline (0.9% NaCl)
45-50%
-
Aqueous vehicle
Corn Oil
-
90-95%
Lipid vehicle for suspension
Achievable Concentration
≥ 6.25 mg/mL
≥ 6.25 mg/mL
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation for Oral Gavage
This protocol is designed to prepare a 1 mL solution of Tersolisib. The volumes can be scaled as needed.
Prepare a high-concentration stock solution of Tersolisib in DMSO. For example, dissolve Tersolisib in DMSO to a concentration of 80 mg/mL. Ensure the solid is completely dissolved by vortexing. Gentle warming may be applied if necessary, but the thermal stability of Tersolisib should be considered.
In a sterile microcentrifuge tube, add 400 µL of PEG300.
To the PEG300, add 50 µL of the 80 mg/mL Tersolisib stock solution in DMSO. This will result in a final DMSO concentration of 5%.
Mix thoroughly by vortexing until the solution is clear and homogenous.
Add 50 µL of Tween-80 to the mixture.
Vortex again until the solution is clear.
Add 500 µL of sterile saline (0.9% NaCl) to bring the final volume to 1 mL.
Vortex the final solution thoroughly. This formulation should be used immediately to avoid potential precipitation.
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage
This protocol is designed to prepare a 1 mL suspension of Tersolisib.
Prepare a stock solution of Tersolisib in DMSO. For example, dissolve Tersolisib to a concentration of 20 mg/mL.
In a sterile microcentrifuge tube, add 950 µL of corn oil.
Add 50 µL of the 20 mg/mL Tersolisib stock solution to the corn oil.
Vortex the mixture vigorously to ensure a homogenous suspension. This formulation should also be used immediately after preparation.
Mandatory Visualization
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tersolisib.
Caption: Experimental workflow for preparing an aqueous-based Tersolisib formulation.
Welcome to the technical support center for Tersolisib (STX-478), a potent and selective PI3Kα inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utili...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Tersolisib (STX-478), a potent and selective PI3Kα inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Tersolisib in their experiments by providing troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Tersolisib and its mechanism of action?
A1: Tersolisib (also known as STX-478) is an orally bioavailable and CNS-penetrant allosteric inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2] It selectively targets mutant forms of PI3Kα, such as the H1047R mutation, with high potency.[1][2] By inhibiting PI3Kα, Tersolisib blocks the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common event in many cancers.
Q2: I observed a precipitate after adding Tersolisib to my cell culture medium. What are the common causes?
A2: Precipitation of Tersolisib in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary causes include:
Poor Aqueous Solubility: Tersolisib is sparingly soluble in water.
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of Tersolisib into the aqueous cell culture medium can cause the compound to crash out of solution.
High Final Concentration: The desired experimental concentration may exceed the solubility limit of Tersolisib in the specific cell culture medium being used.
Media Components: Interactions with salts, proteins, and other components in the medium can affect the solubility of the compound.
pH of the Medium: The pH of the cell culture medium can influence the charge state and solubility of Tersolisib.
Q3: What is the recommended solvent for preparing Tersolisib stock solutions?
A3: The recommended solvent for preparing stock solutions of Tersolisib is high-quality, anhydrous dimethyl sulfoxide (DMSO). It is important to use fresh DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q4: How should I store Tersolisib powder and stock solutions?
A4: Tersolisib powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C (up to 2 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.
Troubleshooting Guide: Tersolisib Precipitation
If you encounter precipitation of Tersolisib during your experiments, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A workflow for troubleshooting Tersolisib precipitation in media.
Quantitative Data Summary
The solubility of Tersolisib in various solvents is a critical factor for successful experimental setup. Below is a summary of known solubility data.
Solvent
Concentration (mg/mL)
Molar Concentration (mM)
Notes
DMSO
80 - 100
199.35 - 249.20
Use of fresh, anhydrous DMSO is recommended. Sonication or gentle warming may be needed.
Ethanol
20
49.84
Water
Insoluble
Insoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
≥ 6.25
≥ 15.57
For in vivo formulations.
10% DMSO, 90% Corn Oil
≥ 6.25
≥ 15.57
For in vivo formulations.
Note: The solubility of Tersolisib in specific cell culture media has not been extensively published. It is highly recommended to experimentally determine the maximum soluble concentration in your specific medium and conditions (e.g., with or without serum).
Experimental Protocol: Preparation of Tersolisib Working Solutions
This protocol provides a step-by-step guide to preparing Tersolisib working solutions for in vitro cell culture experiments to minimize the risk of precipitation.
Materials:
Tersolisib powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes
Pre-warmed (37°C) complete cell culture medium
Procedure:
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
Calculate the required mass of Tersolisib. For 1 mL of a 10 mM stock solution, you will need 4.01 mg of Tersolisib (Molecular Weight: 401.29 g/mol ).
In a sterile, amber microcentrifuge tube, weigh the calculated amount of Tersolisib powder.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly. The solution should be clear.
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -80°C.
Prepare an Intermediate Dilution:
Thaw an aliquot of the 10 mM stock solution at room temperature.
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in anhydrous DMSO.
Prepare the Final Working Solution:
Warm the required volume of complete cell culture medium to 37°C.
To achieve the desired final concentration (e.g., 100 nM), perform a serial dilution. For example, add 1 µL of the 1 mM intermediate stock to 10 mL of pre-warmed medium.
Crucially, add the Tersolisib solution dropwise to the medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion and helps prevent "solvent shock."
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway Diagram
Tersolisib inhibits the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by Tersolisib.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Tersolisib.
Troubleshooting inconsistent results in Tersolisib experiments
FOR IMMEDIATE RELEASE [City, State] – [Date] – To empower researchers, scientists, and drug development professionals in their work with the mutant-selective PI3Kα inhibitor, Tersolisib, a comprehensive technical support...
Author: BenchChem Technical Support Team. Date: November 2025
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To empower researchers, scientists, and drug development professionals in their work with the mutant-selective PI3Kα inhibitor, Tersolisib, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of experimental outcomes. By offering in-depth experimental protocols, structured data presentation, and clear visualizations of cellular pathways and workflows, this guide aims to be an indispensable tool for the scientific community.
Tersolisib is an orally bioavailable, brain-penetrant, allosteric inhibitor that selectively targets the H1047X mutant form of PIK3CA, a frequently mutated oncogene in solid tumors.[1][2][3] Its mechanism of action involves preventing the activation of the PI3K/Akt/mammalian target of rapamycin (mTOR) pathway, which leads to apoptosis and inhibition of tumor cell growth.[1][3] While promising, experiments with targeted inhibitors can sometimes yield variable results. This guide is designed to help researchers navigate these potential inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tersolisib?
A1: Tersolisib is a highly potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It specifically targets common mutations in the PIK3CA gene, such as the H1047R variant, with significantly greater selectivity for the mutant form over the wild-type protein. By binding to the mutated PI3Kα, Tersolisib prevents the downstream signaling cascade of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival in many cancers.
Q2: In which cancer types has Tersolisib shown potential?
A2: Tersolisib has been investigated in solid tumors with PIK3CA mutations. Clinical trials have particularly focused on its use in breast cancer, specifically in ER-positive, HER2-negative breast cancer with PIK3CA mutations. Preclinical studies have demonstrated its ability to induce tumor regression in various xenograft models.
Q3: How should Tersolisib be prepared and stored for in vitro experiments?
A3: For in vitro experiments, Tersolisib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to use fresh DMSO, as moisture can reduce the solubility of the compound. Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected IC50 Values or Lack of Efficacy
Researchers may occasionally observe that the concentration of Tersolisib required to achieve 50% inhibition of cell viability (IC50) is higher than anticipated, or that the compound shows minimal effect at expected active concentrations.
Possible Causes and Solutions
Possible Cause
Troubleshooting Step
Experimental Protocol
Cell Line Authenticity and PIK3CA Mutation Status
Verify the identity of the cell line using short tandem repeat (STR) profiling. Confirm the presence and specific type of the PIK3CA mutation via sequencing.
DNA Sequencing of PIK3CA: Isolate genomic DNA from the cell line. Amplify the relevant exons of the PIK3CA gene using polymerase chain reaction (PCR). Sequence the PCR products and align with the reference sequence to confirm the mutation.
Compound Degradation
Ensure proper storage of Tersolisib stock solutions (-20°C or -80°C). Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.
Preparation of Tersolisib Working Solutions: Thaw the stock solution at room temperature. Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before adding to the cells.
Sub-optimal Cell Culture Conditions
Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase during the experiment. Monitor for and prevent microbial contamination.
Standard Cell Culture Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency. Regularly test for mycoplasma contamination.
Presence of Drug Efflux Pumps
Some cancer cells can develop resistance by upregulating drug efflux pumps that actively remove the compound from the cell.
Efflux Pump Inhibition Assay: Co-treat cells with Tersolisib and a known efflux pump inhibitor (e.g., verapamil). Compare the IC50 of Tersolisib with and without the inhibitor to determine if efflux is a contributing factor.
Troubleshooting Workflow for Inconsistent Efficacy
Caption: A logical workflow for troubleshooting inconsistent efficacy in Tersolisib experiments.
Issue 2: Variability in Downstream Signaling Readouts
Inconsistent inhibition of downstream targets like phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6) can be a source of experimental variability.
Possible Causes and Solutions
Possible Cause
Troubleshooting Step
Experimental Protocol
Timing of Lysate Collection
The kinetics of pathway inhibition can vary between cell lines. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream signaling.
Western Blotting Time-Course: Treat cells with Tersolisib for various durations (e.g., 1, 4, 8, 24 hours). Lyse the cells at each time point and perform Western blotting for p-Akt, total Akt, p-S6, and total S6.
Feedback Loop Activation
Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, which can confound results.
Analysis of Feedback Mechanisms: Probe for activation of alternative pathways, such as the MAPK/ERK pathway, by performing Western blotting for phosphorylated ERK (p-ERK).
Assay Variability
Ensure consistent protein loading in Western blots and use appropriate antibodies and controls.
Quantitative Western Blotting: Use a housekeeping protein (e.g., GAPDH, β-actin) for normalization. Include positive and negative controls for the antibodies used.
Signaling Pathway of Tersolisib Action
Caption: The inhibitory effect of Tersolisib on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of Tersolisib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a DMSO-only control.
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Cell Treatment and Lysis: Treat cells with Tersolisib at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-S6, S6, GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This technical support guide provides a starting point for troubleshooting and ensuring the successful execution of experiments involving Tersolisib. For further assistance, please consult the relevant product datasheets and published literature.
Technical Support Center: Optimizing Tersolisib Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tersolisib (STX-478) in preclinical mouse studies. The focus is on optimizing dosage to minimi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tersolisib (STX-478) in preclinical mouse studies. The focus is on optimizing dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Tersolisib and what is its mechanism of action?
Tersolisib (also known as STX-478) is an orally bioavailable, allosteric inhibitor that selectively targets mutant forms of phosphoinositide 3-kinase alpha (PI3Kα), particularly the H1047X mutation.[1] By selectively inhibiting the mutated PI3Kα, Tersolisib aims to block the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to tumor cell growth and survival.[1] Its selectivity for the mutant form is expected to result in a better safety profile compared to pan-PI3K inhibitors.[1]
Q2: What are the common toxicities associated with PI3Kα inhibitors in mice?
PI3Kα inhibitors, as a class, are associated with a range of on-target toxicities due to the role of the PI3K pathway in normal physiological processes. The most common adverse effects observed in preclinical and clinical studies include:
Hyperglycemia: Inhibition of PI3Kα can interfere with insulin signaling, leading to elevated blood glucose levels.
Rash: Dermatologic toxicities, often presenting as a maculopapular rash, are frequently observed.
Diarrhea: Gastrointestinal disturbances are a common side effect.
Stomatitis: Inflammation and sores in the mouth can occur.
Fatigue: A general feeling of tiredness and lack of energy.
Q3: How does the toxicity profile of Tersolisib compare to other PI3Kα inhibitors like alpelisib in mice?
Preclinical studies in mice have shown that Tersolisib has a more favorable toxicity profile compared to the pan-PI3Kα inhibitor alpelisib. Notably, Tersolisib treatment was not associated with significant changes in glucose levels or body weight, whereas alpelisib caused overt insulin resistance.[2] Clinical data from a phase 1/2 trial of STX-478 also reported a favorable safety profile, with no significant increases in hyperglycemia, severe diarrhea, mucositis, or rash.[3]
Q4: What is a recommended starting dose for Tersolisib in mouse xenograft models?
Based on published preclinical data, oral administration of Tersolisib at doses of 30 mg/kg and 100 mg/kg, given once daily, has been shown to dose-dependently reduce tumor volume in a CAL-33 xenograft mouse model. A dose of 100 mg/kg of STX-478 showed efficacy similar to 50 mg/kg of alpelisib in reducing tumor volume. Researchers should perform a dose-range finding study to determine the optimal dose for their specific mouse model and experimental goals.
Q5: What are the dose-limiting toxicities observed with Tersolisib?
In a phase 1 clinical trial, the dose-limiting toxicities observed at a dose of 160 mg were myalgia (muscle pain) and paresthesia (tingling or numbness), which were reversible upon cessation of the drug. The maximum tolerated dose (MTD) in this human trial was determined to be 100 mg daily. While direct dose translation is not possible, this suggests that neurological and muscular adverse effects should be monitored at higher doses in mice.
Troubleshooting Guides
Issue 1: Hyperglycemia Observed in Treated Mice
Problem: Mice treated with Tersolisib exhibit elevated blood glucose levels.
Possible Cause: Although less common with Tersolisib compared to other PI3Kα inhibitors, individual animal sensitivity or higher doses might lead to hyperglycemia.
Troubleshooting Steps:
Confirm Hyperglycemia: Measure fasting blood glucose levels. A significant increase compared to the vehicle-treated control group confirms hyperglycemia.
Dose Reduction: Consider reducing the dose of Tersolisib in subsequent experiments.
Intermittent Dosing: Explore an intermittent dosing schedule (e.g., dosing every other day) to allow for recovery of normal glucose homeostasis.
Supportive Care: Ensure animals have free access to water to prevent dehydration.
Monitor Body Weight: Track body weight closely as significant weight loss can be an indicator of severe toxicity.
Issue 2: Dermatologic and Other Physical Signs of Toxicity
Problem: Mice display signs of toxicity such as rash, ruffled fur, lethargy, or significant weight loss.
Possible Cause: These are potential, though less frequent, side effects of Tersolisib, or could indicate that the administered dose is too high for the specific mouse strain or model.
Troubleshooting Steps:
Systematic Observation: Perform daily clinical observations and record any abnormalities using a scoring system (see Experimental Protocols).
Body Weight Monitoring: Weigh mice at least twice a week. A body weight loss of more than 15-20% is a common endpoint for euthanasia.
Dose Adjustment: Reduce the dose or consider an alternative dosing schedule.
Pathological Analysis: At the end of the study, perform gross necropsy and histopathological analysis of key organs (liver, kidneys, spleen, etc.) to identify any target organ toxicity.
Data Presentation
Table 1: Comparative Effects of Tersolisib (STX-478) and Alpelisib on Glucose Metabolism in BALB/c Nude Mice
Treatment Group
Dose (mg/kg, p.o., daily for 5 days)
Change in Fasting Plasma Glucose
Insulin Tolerance Test (ITT) Outcome
Oral Glucose Tolerance Test (OGTT) Outcome
Vehicle
-
No significant change
Normal glucose disposal
Normal glucose tolerance
Tersolisib (STX-478)
100
No significant change
No significant change in glucose disposal
No significant change in glucose tolerance
Tersolisib (STX-478)
300
Non-statistically significant increase
Non-statistically significant increase in glucose AUC
Not reported
Alpelisib
50
Not reported
Dose-dependent reduction in glucose disposal
Dose-dependent reduction in glucose disposal
Data summarized from a preclinical study in non-tumor-bearing female BALB/c nude mice.
Table 2: Body Weight Changes in CAL-33 Xenograft-Bearing Mice Treated with Tersolisib (STX-478) and Alpelisib
Treatment Group
Dose (mg/kg, p.o., daily)
Mean Body Weight Change over 28 days
Vehicle
-
Slight increase
Tersolisib (STX-478)
30
No significant change
Tersolisib (STX-478)
100
No significant change
Alpelisib
20
No significant change
Alpelisib
50
Slight decrease
Data summarized from a preclinical study in female BALB/c nude mice bearing CAL-33 xenografts.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Limit Test and Dose-Range Finding)
This protocol is adapted from OECD Guideline 420 and FDA guidelines.
Animals: Use healthy, young adult mice (e.g., BALB/c or CD-1), typically 8-12 weeks old. Use a single sex, preferably females as they are often more sensitive.
Housing: House animals in standard conditions with a 12-hour light/dark cycle and controlled temperature and humidity. Provide ad libitum access to food and water, except for the pre-dosing fasting period.
Fasting: Fast animals for 3-4 hours before oral administration of Tersolisib.
Dose Preparation: Prepare Tersolisib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Ensure the solution is homogenous.
Dose Administration (Oral Gavage):
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
Administer a single dose of Tersolisib via oral gavage using a ball-tipped gavage needle. The volume should generally not exceed 10 mL/kg (0.2 mL for a 20g mouse).
Start with a limit dose (e.g., 2000 mg/kg) in a small group of animals (n=3-5). If no mortality or severe toxicity is observed, the LD50 is considered to be above this dose.
For dose-range finding, use at least 3-4 dose levels with 3-5 mice per group.
Post-Dosing Observation:
Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
Continue daily observations for a total of 14 days.
Record clinical signs of toxicity including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
Record body weight on days 0, 7, and 14.
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Subchronic Oral Toxicity Study (28-Day Repeated Dose)
This protocol is based on FDA guidelines for subchronic toxicity studies.
Animals and Housing: Similar to the acute toxicity study, but use a larger number of animals (e.g., 10 mice per sex per group).
Dose Groups: Include a control group (vehicle only) and at least three dose levels of Tersolisib. The highest dose should induce some signs of toxicity but not significant mortality, the lowest dose should not show any adverse effects, and the intermediate dose should elicit minimal toxic effects.
Dose Administration: Administer Tersolisib or vehicle daily via oral gavage for 28 consecutive days.
Observations:
Clinical Signs: Observe animals daily for any signs of toxicity.
Body Weight and Food Consumption: Record body weight and food consumption weekly.
Hematology and Clinical Chemistry: Collect blood samples at the end of the study (and potentially at an interim time point) for analysis of hematological and clinical chemistry parameters (e.g., complete blood count, liver enzymes, kidney function tests, glucose).
Pathology:
At the end of the 28-day period, euthanize all animals.
Conduct a full gross necropsy on all animals.
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
Preserve organs and tissues in formalin for histopathological examination.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tersolisib.
Caption: Experimental workflow for an acute oral toxicity study of Tersolisib in mice.
Caption: Experimental workflow for a 28-day subchronic oral toxicity study.
Tersolisib In Vitro Experiments: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tersolisib in in vitro experiments. The information is designed to help circumvent common pi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tersolisib in in vitro experiments. The information is designed to help circumvent common pitfalls and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question: What is the best way to prepare and store Tersolisib stock solutions?
Answer: Proper preparation and storage of Tersolisib are critical for maintaining its stability and activity.
Reconstitution: Tersolisib is soluble in DMSO at high concentrations (e.g., 80-100 mg/mL).[1][2] It is practically insoluble in water.[1] For creating stock solutions, use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1] Sonication or gentle heating can aid in dissolution if precipitation occurs.[2]
Storage:
Powder: Store the lyophilized powder at -20°C for up to 3 years.
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year for optimal stability. For shorter-term storage, -20°C is acceptable for up to one month.
Question: My Tersolisib solution appears to have precipitated after dilution in cell culture media. What should I do?
Answer: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like Tersolisib.
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and to minimize precipitation.
Working Solution Preparation: Prepare intermediate dilutions in DMSO before the final dilution into the aqueous culture medium. When making the final dilution, add the Tersolisib stock solution to the media while vortexing or gently mixing to ensure rapid and even dispersion.
Solubility Enhancers: For certain in vivo formulations, solvents like PEG300, Tween-80, or corn oil are used. While not standard for in vitro cell culture, for specific assays requiring higher concentrations, exploring the use of non-toxic solubilizing agents may be necessary, though this should be carefully controlled for off-target effects.
Experimental Design and Protocols
Question: How do I select the appropriate cell lines for my Tersolisib experiment?
Answer: The choice of cell line is critical for observing the intended effects of Tersolisib.
Tersolisib is a mutant-selective inhibitor of PI3Kα, specifically targeting prevalent mutations like H1047R. Therefore, the ideal experimental setup includes:
Positive Control: Cell lines harboring a PIK3CA mutation (e.g., H1047R). An example from the literature is the use of MCF10A cells with the H1047R kinase-domain mutation.
Negative Control: Isogenic cell lines with wild-type PIK3CA or cell lines known to have a wild-type PI3K pathway. This is crucial to confirm the selectivity of Tersolisib and rule out significant off-target effects at the concentrations used. Tersolisib has been shown to have a 14-fold greater selectivity for mutant PI3Kα over the wild-type form.
Question: What is a standard protocol for a cell viability assay with Tersolisib?
Answer: A typical cell viability assay, such as an MTT or CellTiter-Glo® assay, can be performed as follows:
Protocol: Cell Viability Assay
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a 2X serial dilution of Tersolisib in the appropriate cell culture medium. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control.
Treatment: Remove the overnight media from the cells and replace it with the media containing the various concentrations of Tersolisib or vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
Data Acquisition: Read the plate on a suitable plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Troubleshooting Specific Assays
Question: I am not observing the expected downstream inhibition of p-Akt in my Western blot analysis. What could be the cause?
Answer: Failure to detect a decrease in phosphorylated Akt (a key downstream effector of PI3K) can be due to several factors:
Timing: The phosphorylation of Akt is often a rapid and transient event. You may need to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the optimal window of dephosphorylation following Tersolisib treatment. An incubation time as short as 1 hour has been used in some studies to demonstrate target engagement.
Basal Pathway Activity: If the basal level of PI3K pathway activation is low in your chosen cell line, it may be difficult to observe a significant decrease in p-Akt. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) for a short period before or during Tersolisib treatment to create a more robust and measurable signal.
Antibody Quality: Ensure your primary antibodies for p-Akt and total Akt are validated and working correctly. Always include appropriate positive and negative controls in your Western blot.
Compound Inactivity: Though unlikely if stored correctly, consider the possibility of compound degradation. Test a fresh aliquot of Tersolisib.
Question: My cell viability results are inconsistent or show an unexpected increase in signal at high concentrations. Why might this be happening?
Answer: Inconsistent viability results can stem from compound properties or assay artifacts.
Compound Precipitation: At high concentrations, Tersolisib may precipitate out of the media, leading to inaccurate effective concentrations and variable results. Visually inspect the wells for any signs of precipitation.
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, in MTT assays, a compound with reducing properties could lead to formazan production independent of cellular metabolism, resulting in a false positive signal. If you suspect interference, consider using an alternative viability assay that relies on a different detection method (e.g., measuring ATP content with CellTiter-Glo® or assessing membrane integrity with a CytoTox assay).
Data Interpretation
Question: I see some cytotoxic effects in my wild-type PIK3CA cell line. Does this mean Tersolisib is not selective?
Answer: While Tersolisib is highly selective for mutant PI3Kα, observing effects in wild-type cells does not necessarily negate its selectivity.
Concentration: The concentration at which you observe toxicity is key. The therapeutic window for a selective inhibitor is the concentration range where it inhibits the intended target without causing significant toxicity through off-target effects. Compare the IC50 in your mutant cell line to the concentration causing toxicity in the wild-type line. A significant difference supports selectivity.
Off-Target Effects: All small molecule inhibitors have the potential for off-target effects, especially at high concentrations. These effects are not necessarily mediated by the wild-type PI3Kα but could involve other kinases or cellular targets. It is crucial to operate within a concentration range that is relevant to the inhibition of the primary target.
On-Target Toxicity in Normal Tissues: Inhibition of a target in normal tissues can lead to on-target side effects. While Tersolisib is designed to spare wild-type PI3Kα, some level of inhibition may occur at higher concentrations, potentially affecting normal cellular processes.
Quantitative Data Summary
Parameter
Value
Source
Molecular Weight
401.29 g/mol
Target
Mutant PI3Kα (e.g., H1047R)
IC50 (PI3Kα-H1047R)
9.4 nmol/L
Solubility in DMSO
≥ 80 mg/mL (199.35 mM)
Solubility in Water
Insoluble
Powder Storage
-20°C for 3 years
Stock Solution Storage
-80°C for 1 year; -20°C for 1 month
Visual Guides
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Tersolisib.
Cell culture conditions for optimal Tersolisib response
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tersolisib (STX-478) in cell culture experiments.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tersolisib (STX-478) in cell culture experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Tersolisib and what is its mechanism of action?
Tersolisib (also known as STX-478) is a potent, orally bioavailable, and CNS-penetrant allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4][5] It is highly selective for mutant forms of PI3Kα, particularly those with kinase-domain mutations such as H1047R. Tersolisib binds to a novel allosteric pocket on the PI3Kα enzyme, preventing the activation of the downstream PI3K/Akt/mTOR signaling pathway. This selective inhibition leads to apoptosis and growth inhibition in tumor cells harboring these specific mutations, while sparing cells with wild-type PI3Kα, which may result in a better safety profile compared to non-selective PI3Kα inhibitors.
Q2: Which cell lines are suitable as positive and negative controls for Tersolisib treatment?
Given Tersolisib's selectivity for PI3Kα kinase-domain mutations, proper selection of control cell lines is crucial for interpreting experimental results.
Positive Control Cell Lines (PI3Kα Kinase-Domain Mutant):
T47D: A human breast cancer cell line with a heterozygous H1047R mutation in PIK3CA.
MCF10A (engineered with H1047R mutation): An isogenic cell line system where the parental MCF10A (wild-type PIK3CA) can be compared directly to its engineered counterpart expressing the H1047R mutation.
SW48PK: A colorectal cancer cell line engineered to carry the PIK3CA H1047R mutation.
Negative Control Cell Lines (PI3Kα Wild-Type or Helical-Domain Mutant):
MCF10A (Wild-Type): The parental cell line to the engineered mutant, serving as a direct negative control.
SW48: The parental colorectal cancer cell line to SW48PK, which is wild-type for PIK3CA.
Cell lines with Helical-Domain Mutations (e.g., E545K or E542K): Tersolisib is less potent against these mutations, making cell lines harboring them suitable as controls for specificity.
Q3: What is the recommended starting concentration range for Tersolisib in cell culture experiments?
Based on preclinical data, the IC50 value for Tersolisib's inhibition of the H1047R mutant PI3Kα is approximately 9.4 nmol/L. For cell viability assays (e.g., 72-hour incubation), a broad concentration range is recommended for initial experiments to determine the optimal dose-response curve for your specific cell line. A suggested starting range is from 1 nM to 10 µM, using serial dilutions. For isogenic MCF10A cells with the H1047R mutation, significant inhibition of pAKT is observed at concentrations around 10-100 nM. In patient-derived cancer organoids with a PIK3CA H1047R mutation, a significant response was seen at concentrations of 750 nM to 2000 nM.
Q4: How should I prepare and store Tersolisib for in vitro use?
Tersolisib is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentrations immediately before use. Ensure the final DMSO concentration in your culture medium is consistent across all treatment groups (including vehicle controls) and is at a level non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
Possible Cause
Troubleshooting Steps
Inconsistent Cell Seeding
Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to improve consistency. Avoid using the outer wells of the plate which are prone to evaporation; instead, fill them with sterile PBS or media.
Uneven Drug Distribution
After adding Tersolisib, gently mix the plate to ensure uniform distribution in each well.
Edge Effects
As mentioned above, avoid using the outer wells of multi-well plates for experimental samples.
Variations in Incubation Conditions
Ensure consistent temperature and CO2 levels in the incubator.
Problem 2: No or Low Response to Tersolisib in a Supposedly Sensitive Cell Line
Possible Cause
Troubleshooting Steps
Cell Line Misidentification or Contamination
Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination.
Incorrect Assay Conditions
Optimize cell seeding density and drug incubation time. Ensure cells are in the exponential growth phase during treatment.
Drug Inactivity
Prepare fresh dilutions of Tersolisib from a new stock aliquot. Ensure the DMSO used for the stock solution is of high quality and anhydrous.
Development of Resistance
If using a continuously cultured cell line, it may have developed resistance. Compare the IC50 value to a freshly thawed, low-passage aliquot of the same cell line.
Problem 3: Inconsistent Western Blot Results for pAkt/Akt Pathway
Possible Cause
Troubleshooting Steps
Suboptimal Cell Lysis
Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by performing the procedure on ice and with sufficient agitation.
Issues with Antibody
Use a validated antibody for pAkt (Ser473) and total Akt. Optimize antibody concentrations and incubation times.
Inconsistent Protein Loading
Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control like β-actin or GAPDH.
Timing of Lysate Collection
For assessing pathway inhibition, a short incubation time with Tersolisib (e.g., 1-4 hours) is often sufficient to observe a decrease in pAkt levels.
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
Drug Preparation: Prepare serial dilutions of Tersolisib in complete culture medium.
Treatment: Remove the overnight culture medium and add the medium containing various concentrations of Tersolisib. Include a vehicle control (medium with the same final concentration of DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.
Data Analysis: Plot the luminescence signal against the log of Tersolisib concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for PI3K Pathway Inhibition
Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
Treatment: Treat the cells with the desired concentrations of Tersolisib or vehicle control for 1-4 hours.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and then incubate with primary antibodies against pAkt (Ser473), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Parameter
Cell Line
Mutation Status
Value
Reference
Biochemical IC50
N/A
PIK3CA H1047R
9.4 nmol/L
N/A
PIK3CA Wild-Type
131 nmol/L
N/A
PIK3CA E545K
71 nmol/L
N/A
PIK3CA E542K
113 nmol/L
pAKT Inhibition IC50 (1 hr)
MCF10A
PIK3CA H1047R
~10-100 nM
MCF10A
PIK3CA Wild-Type
>1 µM
Cell Viability GI50 (72 hr)
T47D
PIK3CA H1047R
~100-500 nM
Visualizations
Caption: Mechanism of action of Tersolisib on the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for assessing Tersolisib response in cell culture.
Caption: Troubleshooting decision tree for unexpected Tersolisib experimental results.
A Comparative Guide: Tersolisib vs. Alpelisib for PIK3CA-Mutant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer with activating mutations in the PIK3CA gene is...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer with activating mutations in the PIK3CA gene is evolving. Alpelisib (Piqray®), the first approved PI3Kα inhibitor, has demonstrated clinical benefit, but its use is often associated with on-target, off-tumor toxicities like hyperglycemia due to the inhibition of wild-type PI3Kα.[1][2][3][4] This has spurred the development of next-generation, mutant-selective PI3Kα inhibitors, such as tersolisib (RLY-2608), designed to offer a better therapeutic window. This guide provides an objective comparison of tersolisib and alpelisib, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Inhibitors
Both alpelisib and tersolisib target the p110α catalytic subunit of the PI3K enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5] However, their modes of inhibition and selectivity profiles differ significantly.
Alpelisib is an α-selective PI3K inhibitor, meaning it predominantly targets the p110α isoform over other PI3K isoforms (β, γ, δ). Its approval for use in combination with fulvestrant was a significant advancement for patients with PIK3CA-mutated breast cancer.
Tersolisib (RLY-2608) is a next-generation, allosteric, and pan-mutant selective PI3Kα inhibitor. It is designed to specifically target the mutated forms of p110α, while sparing the wild-type (WT) enzyme. This mutant-selectivity is intended to decouple the anti-tumor activity from the side effects associated with inhibiting wild-type PI3Kα, such as hyperglycemia and rash.
Preclinical Data: Head-to-Head Comparison
Preclinical studies have highlighted the differential selectivity and effects of tersolisib and alpelisib.
Parameter
Tersolisib (RLY-2608)
Alpelisib
Reference
Selectivity
Preferentially binds to and inhibits mutant PI3Kα over wild-type PI3Kα.
Inhibits both mutant and wild-type PI3Kα.
Binding Site
Binds to a novel allosteric pocket on the mutant PI3Kα enzyme.
Binds to the orthosteric (active) site of the PI3Kα enzyme.
Effect on Insulin Signaling
Minimal impact on insulin levels in preclinical models.
Causes dose-dependent increases in plasma glucose, insulin, and C-peptide concentrations.
Tumor Growth Inhibition
Demonstrates potent, dose-dependent tumor growth inhibition in PIK3CA-mutant xenograft models, leading to tumor stasis or regression. Efficacy is comparable to alpelisib at tested doses.
Effective in suppressing PI3K signaling and arresting the growth of PIK3CA-mutated precancerous cells and tumors in preclinical models.
Clinical Data: Efficacy and Safety
Clinical trials have demonstrated the efficacy of both alpelisib and tersolisib in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.
Alpelisib: The SOLAR-1 and BYLieve Trials
The approval of alpelisib was based on the pivotal Phase III SOLAR-1 trial. The BYLieve trial further evaluated its efficacy in a real-world setting, including patients who had progressed on a CDK4/6 inhibitor.
Trial
Patient Population
Treatment Arms
Median Progression-Free Survival (PFS)
Overall Response Rate (ORR)
Key Adverse Events (Grade ≥3)
Reference
SOLAR-1
Postmenopausal women, and men, with HR+/HER2-, PIK3CA-mutated advanced breast cancer who had progressed on or after an aromatase inhibitor.
Alpelisib + Fulvestrant vs. Placebo + Fulvestrant
11.0 months vs. 5.7 months
35.7% vs. 16.2% (in patients with measurable disease)
Patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer who had progressed on a CDK4/6 inhibitor plus an aromatase inhibitor.
Alpelisib + Fulvestrant
7.3 months
21%
Hyperglycemia, Diarrhea, Nausea, Rash
Tersolisib: The ReDiscover Trial
Tersolisib is currently being evaluated in the Phase 1/2 ReDiscover trial. Preliminary data have shown promising anti-tumor activity and a favorable safety profile.
Study Design: A Phase III, randomized, double-blind, placebo-controlled study.
Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.
Inclusion Criteria: Disease progression/recurrence on or after prior aromatase inhibitor therapy, ECOG performance status ≤ 1.
Exclusion Criteria: Symptomatic visceral disease, prior therapy with fulvestrant, chemotherapy (neo/adjuvant permitted), or other PI3K/mTOR/AKT inhibitors.
Treatment: Patients were randomized 1:1 to receive either alpelisib (300 mg orally once daily) plus fulvestrant (500 mg intramuscularly on Days 1 and 15 of Cycle 1, and then Day 1 of subsequent 28-day cycles) or placebo plus fulvestrant.
Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.
ReDiscover Trial (Tersolisib/RLY-2608)
Study Design: A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study.
Patient Population: Patients with PIK3CA-mutant advanced solid tumors (monotherapy arm) and patients with PIK3CA-mutant, HR+/HER2- metastatic breast cancer (combination with fulvestrant).
Inclusion Criteria: Presence of a PIK3CA mutation (in blood or tumor), ECOG performance status of 0-1, and evaluable disease. For the combination cohort, patients must have been previously treated.
Exclusion Criteria: Prior treatment with a PI3K pathway inhibitor.
Treatment: RLY-2608 is administered orally on a continuous daily schedule in 4-week cycles. The combination arm receives RLY-2608 plus fulvestrant. The recommended Phase 2 dose (RP2D) for RLY-2608 in combination with fulvestrant has been identified as 600 mg twice daily.
Primary Endpoints: Maximum tolerated dose (MTD)/RP2D and the adverse event profile.
Visualizing the PI3K/AKT/mTOR Signaling Pathway and Drug Mechanisms
Caption: PI3K/AKT/mTOR pathway and points of inhibition by Alpelisib and Tersolisib.
Caption: Simplified workflows of the SOLAR-1 and ReDiscover clinical trials.
Conclusion and Future Directions
Alpelisib has established the clinical utility of targeting PI3Kα in PIK3CA-mutated breast cancer. However, its associated toxicities present a clinical challenge. Tersolisib, with its mutant-selective mechanism, holds the promise of an improved therapeutic index by maintaining potent anti-tumor efficacy while minimizing on-target, off-tumor side effects like hyperglycemia.
The preliminary clinical data for tersolisib are encouraging, showing a favorable safety profile and promising efficacy. As more mature data from the ReDiscover trial and potential future head-to-head studies become available, the role of these next-generation PI3Kα inhibitors in the treatment paradigm for PIK3CA-mutated breast cancer will become clearer. For researchers and drug development professionals, the evolution from broad-spectrum to mutant-selective inhibitors in the PI3K pathway represents a significant step forward in precision oncology.
A Comparative Analysis of Tersolisib's Selectivity Profile Against Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors. However, the clinical efficacy of these inhibitors is often balanced by their toxicity, which is largely influenced by their selectivity for the different PI3K isoforms (α, β, γ, and δ) and for mutant versus wild-type forms of the enzyme. This guide provides a comparative overview of the selectivity of Tersolisib, a next-generation PI3K inhibitor, against other prominent PI3K inhibitors, supported by available experimental data and detailed methodologies.
Unveiling the Selectivity of Tersolisib
Tersolisib (STX-478) is an orally bioavailable, allosteric inhibitor that demonstrates high selectivity for mutant forms of the PI3Kα isoform, particularly those harboring the H1047R and H1047X mutations.[1][2][3] This mutant-selective profile is a key differentiator from many other PI3K inhibitors, which often target the wild-type enzyme or multiple isoforms. By specifically targeting the mutated form of PI3Kα, Tersolisib aims to achieve a wider therapeutic window with potentially reduced side effects compared to less selective inhibitors.[3] Experimental data indicates that Tersolisib is 14-fold more selective for mutant PI3Kα over the wild-type form.[2]
Comparative Selectivity of PI3K Inhibitors
The table below summarizes the half-maximal inhibitory concentrations (IC50) of Tersolisib and other selected PI3K inhibitors against the four Class I PI3K isoforms. It is important to note that direct head-to-head comparisons can be challenging due to variations in assay conditions between different studies.
Inhibitor
PI3Kα (IC50, nM)
PI3Kβ (IC50, nM)
PI3Kγ (IC50, nM)
PI3Kδ (IC50, nM)
Selectivity Profile
Tersolisib
9.4 (H1047R mutant)
-
-
-
Mutant-selective PI3Kα
Alpelisib
5
1,200
250
290
α-selective
Taselisib
0.29 (Ki)
>10-fold selective over β
0.97 (Ki)
0.12 (Ki)
α, δ, γ selective; β-sparing
Copanlisib
0.5
3.7
6.4
0.7
Pan-Class I, with preference for α and δ
Data compiled from multiple sources. Note: Ki values for Taselisib are presented as a measure of binding affinity.
The PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism.
A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols for Assessing PI3K Inhibitor Selectivity
The determination of a compound's selectivity for different PI3K isoforms is a critical step in its preclinical development. A common method for this is the in vitro kinase assay.
General In Vitro PI3K Kinase Assay Protocol
This protocol provides a general framework for determining the IC50 values of a test compound against various PI3K isoforms.
Materials:
Recombinant human PI3K isoforms (α, β, γ, δ)
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.25 mM EDTA)
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for luminescence-based assays)
Test compound (e.g., Tersolisib) dissolved in DMSO
Detection reagent (e.g., for ADP-Glo™ Kinase Assay or scintillation counter)
Microplates (e.g., 96-well or 384-well)
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase buffer to achieve the final desired concentrations.
Kinase Reaction Setup: In a microplate, add the kinase enzyme, the PIP2 substrate, and the diluted test compound.
Reaction Initiation: Start the kinase reaction by adding ATP.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 20-60 minutes).
Reaction Termination: Stop the reaction, for example, by adding an acidic solution like 0.1 M HCl for radioactive assays or a specific stop reagent for commercial kits.
Detection:
Radioactive Assay: Extract the phosphorylated lipids and quantify the radioactivity using a scintillation counter.
Luminescence-Based Assay (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A general workflow for an in vitro PI3K kinase inhibition assay.
Conclusion
Tersolisib stands out in the landscape of PI3K inhibitors due to its high selectivity for mutant forms of PI3Kα. This targeted approach holds the promise of a more favorable therapeutic index compared to pan-PI3K inhibitors or those with broader isoform selectivity. The comparative data presented here, alongside the outlined experimental methodologies, provide a valuable resource for researchers in the field of oncology and drug development, aiding in the evaluation and positioning of Tersolisib and other PI3K inhibitors in the pursuit of more effective and less toxic cancer therapies. Further head-to-head studies under standardized assay conditions will be crucial for a more definitive comparison of the selectivity profiles of these important therapeutic agents.
A Comparative Guide to the Preclinical Off-Target Effects of Tersolisib
For Researchers, Scientists, and Drug Development Professionals The development of isoform-specific PI3K inhibitors has been a key strategy in oncology to maximize therapeutic efficacy while minimizing on-target toxiciti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-specific PI3K inhibitors has been a key strategy in oncology to maximize therapeutic efficacy while minimizing on-target toxicities associated with the inhibition of wild-type (WT) PI3Kα, such as hyperglycemia. Tersolisib (STX-478), a novel, mutant-selective, allosteric inhibitor of PI3Kα, has emerged as a promising candidate with a potentially improved safety profile. This guide provides a comparative analysis of the preclinical off-target effects of Tersolisib against other PI3Kα inhibitors, including the approved non-selective inhibitor Alpelisib, the investigational non-selective inhibitor Taselisib, and another mutant-selective inhibitor, RLY-2608.
Quantitative Comparison of Inhibitor Selectivity and Off-Target Effects
The following tables summarize the available preclinical data for Tersolisib and its comparators, focusing on their selectivity for PI3Kα mutants versus wild-type and their metabolic off-target effects.
Table 1: In Vitro Potency and Selectivity of PI3Kα Inhibitors
Note: IC50 values for Alpelisib against specific mutants vs. WT were not explicitly provided in the search results, but it is consistently reported as a non-mutant-selective inhibitor. Similarly, specific IC50 values for RLY-2608 were not available, but its high mutant selectivity is a key feature.
Table 2: Preclinical In Vivo Metabolic Off-Target Effects
Compound
Animal Model
Effect on Blood Glucose
Effect on Insulin Levels
Reference
Tersolisib (STX-478)
Mice
No significant change
Spares metabolic dysregulation
Alpelisib (BYL719)
Mice
Significant increase
Counterregulatory insulin release
RLY-2608
Mice
Minimal impact on glucose homeostasis
Minimal disruption
Taselisib (GDC-0032)
-
Hyperglycemia observed in clinical trials
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the preclinical off-target effects of PI3K inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by PI3Kα inhibitors.
Caption: General experimental workflow for preclinical evaluation of PI3K inhibitors.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are key for assessing the off-target effects of PI3K inhibitors in preclinical models.
Biochemical Kinase Assays for Selectivity Profiling
Objective: To determine the inhibitory activity (IC50) of a compound against a panel of kinases, including PI3K isoforms and a broad range of off-target kinases (kinome scan).
General Protocol:
Enzyme and Substrate Preparation: Recombinant human kinases and their respective substrates are prepared in an appropriate assay buffer. For PI3K isoforms, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) are common substrates.
Compound Dilution: The test compound (e.g., Tersolisib) is serially diluted to a range of concentrations.
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound. The reaction is typically initiated by the addition of ATP.
Detection: The kinase activity is measured by quantifying the amount of product formed or ATP consumed. Common detection methods include:
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
Luminescence-based Assays: Measuring the amount of ADP produced using commercial kits like ADP-Glo™.
Fluorescence Resonance Energy Transfer (FRET): Using labeled substrates and antibodies to detect phosphorylation.
Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression model.
In Vivo Glucose Tolerance Test in Mouse Models
Objective: To assess the effect of a PI3K inhibitor on glucose metabolism in vivo.
General Protocol:
Animal Acclimation and Fasting: Mice (e.g., C57BL/6) are acclimated and then fasted for a specified period (e.g., 6 hours) with free access to water.
Compound Administration: The test compound (e.g., Tersolisib) or vehicle is administered to the mice via an appropriate route (e.g., oral gavage).
Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.
Glucose Challenge: A bolus of D-glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the compound-treated and vehicle-treated groups to determine the impact on glucose tolerance.
Discussion of Off-Target Effects
A major off-target effect of non-selective PI3Kα inhibitors like Alpelisib and Taselisib is the inhibition of wild-type PI3Kα in metabolic tissues, leading to hyperglycemia and hyperinsulinemia. This on-target toxicity in non-tumor cells significantly limits their therapeutic window.
Tersolisib and RLY-2608 were specifically designed to be mutant-selective, thereby sparing the wild-type PI3Kα and mitigating these metabolic side effects. Preclinical data strongly support this hypothesis. Studies have shown that Tersolisib does not cause significant changes in blood glucose levels in mice, in stark contrast to the hyperglycemia induced by Alpelisib. Similarly, RLY-2608 has demonstrated minimal impact on glucose homeostasis and insulin levels in preclinical models.
While comprehensive, publicly available kinome-wide screening data for a direct head-to-head comparison of off-target kinase activities is limited, the available literature suggests that both Tersolisib and RLY-2608 possess high selectivity across the kinome. This implies a lower probability of off-target effects mediated by the inhibition of other kinases, which can contribute to unforeseen toxicities.
Conclusion
Preclinical evidence strongly suggests that Tersolisib has a superior off-target profile compared to non-selective PI3Kα inhibitors like Alpelisib. Its high selectivity for mutant PI3Kα over the wild-type isoform translates to a significant reduction in metabolic off-target effects, particularly hyperglycemia. This improved safety profile, along with its potent anti-tumor activity in preclinical models harboring PIK3CA mutations, positions Tersolisib as a promising therapeutic agent. Further clinical investigation is warranted to confirm these preclinical findings in patients. The development of mutant-selective inhibitors like Tersolisib and RLY-2608 represents a significant advancement in the PI3K inhibitor field, offering the potential for improved tolerability and enhanced therapeutic outcomes.
Validating the Target Engagement of Tersolisib in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Tersolisib's performance against other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tersolisib's performance against other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. We delve into the validation of Tersolisib's target engagement in a cellular context, offering detailed methodologies for key experiments and presenting quantitative data in accessible formats.
Introduction to Tersolisib
Tersolisib (formerly STX-478) is a potent and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] It demonstrates significant selectivity for cancer-associated mutants of PI3Kα, such as the H1047R kinase domain mutation, over the wild-type (WT) enzyme.[1][2][3] This selectivity profile suggests a potential for a wider therapeutic window compared to non-selective PI3Kα inhibitors, potentially minimizing off-target effects like metabolic dysfunction.[4] Tersolisib acts by binding to an allosteric site on the PI3Kα enzyme, leading to the inhibition of its kinase activity and subsequent downstream signaling through the PI3K/AKT/mTOR pathway.
Comparative Analysis of PI3K Inhibitors
To contextualize the performance of Tersolisib, we compare its biochemical potency and cellular activity with two other well-characterized PI3K inhibitors: Alpelisib, a PI3Kα-selective inhibitor, and Copanlisib, a pan-Class I PI3K inhibitor.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Tersolisib, Alpelisib, and Copanlisib against various PI3K isoforms and mutants.
Inhibitor
Target
IC50 (nM)
Key Characteristics
Tersolisib (STX-478)
PI3Kα (H1047R mutant)
9.4
Highly selective for kinase domain mutants
PI3Kα (E545K mutant)
71
Moderate selectivity for helical domain mutants
PI3Kα (E542K mutant)
113
PI3Kα (Wild-Type)
131
~14-fold selectivity for H1047R vs WT
Alpelisib
PI3Kα (mutant)
185 - 288
α-isoform selective, equipotent against WT and mutant
The engagement of a PI3K inhibitor with its target should lead to a reduction in the phosphorylation of downstream effectors, such as AKT. The phosphorylation of AKT at serine 473 (p-AKT S473) is a commonly used biomarker for PI3K pathway activity.
Inhibitor
Cell Line Context
Effect on p-AKT (S473)
Reference
Tersolisib (STX-478)
MCF10A (PIK3CA H1047R)
Selective and potent reduction
MCF10A (PIK3CA WT or E545K)
Less potent reduction compared to H1047R
Alpelisib
HER2+/PIK3CA mutant breast cancer cells
Reduction of p-AKT
PIK3CA-mutant breast cancer cells
Suppression of AKT phosphorylation
Copanlisib
BxPC-3 and MIA PaCa-2 (pancreatic cancer)
Dose-dependent reduction of p-AKT
Platelet-rich plasma from patients
Sustained reduction of p-AKT
Colorectal cancer cells
Marked inhibition of AKT phosphorylation
Experimental Validation of Target Engagement
Two key experimental approaches to validate the direct binding of Tersolisib to PI3Kα within a cellular environment are the Cellular Thermal Shift Assay (CETSA) and In-Cell Western assays to measure downstream pathway modulation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
A Comparative Analysis of Tersolisib and Pan-PI3K Inhibitors on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals The development of phosphatidylinositol 3-kinase (PI3K) inhibitors has marked a significant advancement in targeted cancer therapy. However, the clinical ut...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The development of phosphatidylinositol 3-kinase (PI3K) inhibitors has marked a significant advancement in targeted cancer therapy. However, the clinical utility of pan-PI3K inhibitors has been frequently hampered by on-target toxicities, most notably hyperglycemia. This guide provides a detailed comparison of the metabolic effects of Tersolisib (STX-478), a mutant-selective allosteric PI3Kα inhibitor, with those of pan-PI3K inhibitors, supported by preclinical and clinical data.
Executive Summary
Tersolisib demonstrates a significantly improved metabolic profile compared to pan-PI3K inhibitors. Preclinical studies reveal that while the pan-PI3K inhibitor alpelisib induces significant insulin resistance and hyperglycemia, Tersolisib does not cause substantial alterations in glucose homeostasis, even at doses that achieve equivalent or superior anti-tumor efficacy.[1][2][3] Initial clinical data for Tersolisib further support these findings, with no instances of severe (Grade ≥ 3) hyperglycemia reported.[4] This stark contrast in metabolic effects is attributed to Tersolisib's selective inhibition of mutant PI3Kα, thereby sparing the wild-type PI3Kα that plays a crucial role in insulin signaling.
Mechanism of Action: A Tale of Two Inhibition Strategies
The differing effects of Tersolisib and pan-PI3K inhibitors on glucose metabolism are rooted in their distinct mechanisms of action at the molecular level.
Pan-PI3K Inhibitors: These agents, such as alpelisib, inhibit all isoforms of the PI3Kα subunit, including the wild-type enzyme.[1] The PI3K/AKT pathway is a central regulator of insulin signaling. By inhibiting wild-type PI3Kα in metabolic tissues like the liver, muscle, and adipose tissue, pan-PI3K inhibitors disrupt the downstream signaling cascade necessary for glucose uptake and utilization. This leads to decreased glucose transport, increased hepatic glucose production (glycogenolysis and gluconeogenesis), and consequently, hyperglycemia. This is considered an on-target effect of pan-PI3K inhibition.
Tersolisib (STX-478): In contrast, Tersolisib is a mutant-selective, allosteric inhibitor of PI3Kα. It is designed to preferentially bind to and inhibit the function of PI3Kα proteins that harbor specific activating mutations (e.g., in the kinase and helical domains), which are common drivers of cancer. By selectively targeting the mutant form of the enzyme, Tersolisib effectively inhibits tumor growth while largely sparing the wild-type PI3Kα in normal tissues. This selectivity preserves the integrity of the insulin signaling pathway, thus avoiding the metabolic dysregulation characteristic of pan-PI3K inhibitors.
Caption: Differential Mechanisms of Pan-PI3K Inhibitors vs. Tersolisib.
Quantitative Comparison of Metabolic Effects
Preclinical studies have provided robust quantitative data highlighting the disparate effects of Tersolisib and alpelisib on glucose metabolism. The following tables summarize key findings from in vivo mouse models.
Insulin Tolerance Test (ITT)
An ITT measures the response to exogenous insulin, providing an indication of insulin sensitivity.
Treatment Group
Dose
Glucose Area Under the Curve (AUC)
% Change from Vehicle
Vehicle
-
Normalized to 100%
0%
Alpelisib
50 mg/kg
Significantly Increased
> 50% increase
Tersolisib (STX-478)
100 mg/kg
No Significant Change
~ 0%
Tersolisib (STX-478)
300 mg/kg
Non-statistically significant increase
< 20% increase
Data adapted from preclinical studies in BALB/c nude mice.
Oral Glucose Tolerance Test (OGTT)
An OGTT assesses the ability to clear a glucose load from the bloodstream, reflecting overall glucose homeostasis.
Treatment Group
Dose
Glucose Area Under the Curve (AUC)
% Change from Vehicle
Vehicle
-
Normalized to 100%
0%
Alpelisib
50 mg/kg
Significantly Increased
> 60% increase
Tersolisib (STX-478)
100 mg/kg
No Significant Change
~ 0%
Tersolisib (STX-478)
300 mg/kg
No Significant Change
~ 0%
Data adapted from preclinical studies in BALB/c nude mice.
These data clearly demonstrate that while alpelisib induces a dose-dependent impairment in both insulin sensitivity and glucose tolerance, Tersolisib, even at high doses, does not significantly impact these metabolic parameters.
Experimental Protocols
The following are generalized protocols for the key experiments cited.
In Vivo Insulin Tolerance Test (ITT)
Caption: Experimental Workflow for Insulin Tolerance Test (ITT).
Methodology:
Animal Model: Female BALB/c nude mice are commonly used.
Acclimation and Dosing: Animals are acclimated and then treated with daily oral doses of the vehicle, alpelisib, or Tersolisib for 5 consecutive days.
Fasting: On the day of the test (Day 5), mice are fasted for 6 hours.
Final Drug Administration: One hour prior to the insulin challenge, the final dose of the respective compound is administered.
Baseline Glucose: A baseline blood glucose reading (t=0) is taken from the tail vein.
Insulin Injection: A bolus of human insulin (e.g., 0.75 U/kg) is administered via intraperitoneal injection.
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection using a glucometer.
Data Analysis: The glucose excursion curve is plotted, and the Area Under the Curve (AUC) is calculated to quantify insulin sensitivity.
In Vivo Oral Glucose Tolerance Test (OGTT)
Methodology:
The protocol for the OGTT is similar to the ITT, with the key difference being the challenge substance.
Animal Model, Acclimation, Dosing, and Fasting: As described for the ITT.
Baseline Glucose: A baseline blood glucose reading (t=0) is taken.
Glucose Challenge: Instead of insulin, a bolus of glucose (e.g., 2 g/kg) is administered orally via gavage.
Blood Glucose Monitoring: Blood glucose levels are measured at the same or similar time intervals as the ITT.
Data Analysis: The glucose excursion curve is plotted, and the AUC is calculated to assess glucose tolerance.
Plasma Insulin Measurement
Methodology:
Sample Collection: Blood samples are collected from mice at specified time points after drug administration. Samples are collected in tubes containing an anticoagulant (e.g., EDTA).
Plasma Separation: The blood is centrifuged to separate the plasma.
ELISA Assay: Plasma insulin concentrations are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for mouse/rat insulin. The assay typically involves the capture of insulin by a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
Quantification: The absorbance is read on a plate reader, and insulin concentrations are determined by comparison to a standard curve.
Conclusion
The available preclinical and initial clinical data strongly indicate that Tersolisib's mutant-selective mechanism of action translates to a significantly safer metabolic profile compared to pan-PI3K inhibitors. By sparing wild-type PI3Kα, Tersolisib avoids the disruption of insulin signaling that leads to hyperglycemia, a dose-limiting toxicity for many pan-PI3K inhibitors. This improved therapeutic window suggests that Tersolisib may offer a more favorable risk-benefit profile for patients with PIK3CA-mutant cancers, potentially allowing for more consistent dosing and improved long-term outcomes. Further clinical investigation is ongoing to fully characterize the metabolic advantages of Tersolisib in a broader patient population.
A Comparative Guide to the Mechanisms of Action: Inavolisib versus Tersolisib This guide provides a detailed, objective comparison of the mechanisms of action of two targeted cancer therapies, Inavolisib and Tersolisib....
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide to the Mechanisms of Action: Inavolisib versus Tersolisib
This guide provides a detailed, objective comparison of the mechanisms of action of two targeted cancer therapies, Inavolisib and Tersolisib. Both drugs are inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This comparison is intended for researchers, scientists, and drug development professionals, with a focus on molecular mechanisms, supporting experimental data, and relevant clinical outcomes.
Introduction to PI3Kα Inhibition
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] The Class IA PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors, particularly in breast cancer.[2][4] Activating mutations in PIK3CA, such as the hotspot mutations E542K, E545K, and H1047R, lead to constitutive activation of the p110α catalytic subunit, driving tumorigenesis and resistance to therapies. Both Inavolisib and Tersolisib are designed to target this aberrant signaling by inhibiting the mutant PI3Kα protein.
Inavolisib: A Dual-Action Inhibitor and Degrader
Inavolisib (also known as GDC-0077) is a potent and highly selective small molecule inhibitor of the PI3Kα isoform. Its mechanism is distinguished by a dual action: it not only inhibits the kinase activity of the p110α subunit but also specifically induces the degradation of the mutated p110α protein.
Mechanism of Action
Selective Kinase Inhibition : Inavolisib binds to the ATP-binding site of the p110α catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and mTOR, thereby inhibiting cellular proliferation and inducing apoptosis in PIK3CA-mutated cancer cells. Inavolisib exhibits over 300-fold greater selectivity for the α isoform compared to the β, γ, and δ isoforms, which may contribute to a more manageable safety profile by avoiding off-target effects like gastrointestinal toxicity associated with PI3Kδ inhibition.
Targeted Protein Degradation : A unique feature of Inavolisib is its ability to trigger the proteasome-mediated degradation of the mutant p110α subunit. This degradation is dependent on receptor tyrosine kinase (RTK) activity, particularly HER2. By eliminating the oncogenic driver protein, Inavolisib achieves a more sustained and durable inhibition of PI3K signaling. This dual mechanism helps to overcome the common issue of pathway reactivation through feedback loops that can limit the efficacy of other PI3K inhibitors.
Caption: Inavolisib's dual mechanism of action on the PI3K pathway.
Tersolisib: A Mutant-Selective Allosteric Inhibitor
Tersolisib (also known as STX-478) is a highly potent, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor that selectively targets mutant forms of PI3Kα. Unlike ATP-competitive inhibitors, Tersolisib functions as an allosteric inhibitor.
Mechanism of Action
Mutant-Selective Allosteric Inhibition : Tersolisib selectively targets and allosterically binds to common PIK3CA mutant forms, including the H1047R kinase-domain mutation. This allosteric binding prevents the mutant PI3Kα from adopting its active conformation, thereby inhibiting its kinase activity. This leads to the suppression of the PI3K/Akt/mTOR pathway, resulting in apoptosis and inhibition of cell growth in tumor cells expressing these mutations.
Wild-Type Sparing : A key characteristic of Tersolisib is its selectivity for mutant PI3Kα over the wild-type (WT) form. For instance, it exhibits 14-fold greater selectivity for mutant PI3Kα over the wild-type enzyme. This "wild-type sparing" profile is intended to reduce on-target toxicities commonly seen with pan-PI3K inhibitors, such as metabolic dysfunction (e.g., hyperglycemia), by preserving normal PI3K signaling in healthy tissues.
Caption: Sites of action for Inavolisib and Tersolisib on the PI3K pathway.
Comparative Performance and Efficacy Data
Quantitative data from preclinical and clinical studies highlight the distinct profiles of Inavolisib and Tersolisib.
Parameter
Inavolisib
Tersolisib
Reference
Target
PI3Kα (p110α)
Mutant PI3Kα (e.g., H1047R)
Binding Mode
ATP-competitive
Allosteric
Key Mechanism
Kinase inhibition + Mutant protein degradation
Mutant-selective allosteric inhibition
Selectivity
>300-fold for PI3Kα over β, γ, δ isoforms
14-fold for mutant over wild-type PI3Kα
IC50 (H1047R mutant)
Not explicitly stated in snippets
9.4 nmol/L
Clinical Efficacy of Inavolisib
The Phase III INAVO120 study evaluated Inavolisib in combination with palbociclib and fulvestrant for PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.
Endpoint
Inavolisib Combination Arm
Placebo Combination Arm
Hazard Ratio (95% CI)
Reference
Median Progression-Free Survival (PFS)
15.0 - 17.2 months
7.3 months
0.43 (0.32 - 0.59)
Median Overall Survival (OS)
34.0 months
27.0 months
0.67 (0.48 - 0.94)
Objective Response Rate (ORR)
58.4% - 62.7%
25.0% - 28.0%
N/A
Median Time to Chemotherapy
35.6 months
12.6 months
0.43 (0.30 - 0.60)
Experimental Protocols
Characterization of PI3K inhibitors like Inavolisib and Tersolisib involves a range of standard preclinical assays.
Western Blotting for Pathway Analysis
Objective: To assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream proteins like AKT and S6 ribosomal protein.
Methodology:
Cell Culture and Treatment: PIK3CA-mutant cancer cell lines (e.g., MCF10A-H1047R) are cultured under standard conditions. Cells are treated with varying concentrations of the inhibitor (e.g., Inavolisib, Tersolisib) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
Protein Extraction: Cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), total S6, and a loading control (e.g., β-actin or GAPDH).
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-AKT/total AKT ratio in treated cells compared to control indicates pathway inhibition.
Caption: Standard workflow for Western blot analysis of PI3K pathway inhibition.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
Cell Implantation: PIK3CA-mutant human cancer cells (e.g., CAL-33) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
Drug Administration: The inhibitor (e.g., Tersolisib at 30 or 100 mg/kg) or a vehicle control is administered orally (p.o.) on a defined schedule (e.g., daily for 28 days).
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement and pathway inhibition in the tumor tissue. Efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.
Conclusion
Inavolisib and Tersolisib represent advanced, selective strategies for targeting the PI3Kα pathway in cancers with PIK3CA mutations.
Inavolisib employs a dual mechanism of potent kinase inhibition and targeted degradation of the mutant p110α protein. This approach leads to durable pathway suppression and has demonstrated significant improvements in progression-free and overall survival in clinical trials for advanced breast cancer.
Tersolisib functions as a mutant-selective, allosteric inhibitor. Its "wild-type sparing" nature is designed to optimize the therapeutic window by minimizing on-target side effects in normal tissues, a common challenge with less selective PI3K inhibitors.
The choice between these or other PI3K pathway inhibitors will depend on the specific tumor context, mutational status, desired safety profile, and further clinical data. The distinct mechanisms of Inavolisib and Tersolisib highlight the ongoing innovation in precision oncology aimed at improving efficacy while managing treatment-related toxicities.
Navigating the Disposal of Tersolisib: A Guide to Safe and Compliant Laboratory Practices
Disclaimer: This document provides essential guidance on the proper disposal of Tersolisib based on general safety protocols for antineoplastic and cytotoxic agents. As no specific disposal instructions for Tersolisib we...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: This document provides essential guidance on the proper disposal of Tersolisib based on general safety protocols for antineoplastic and cytotoxic agents. As no specific disposal instructions for Tersolisib were found in the public domain, these procedures are derived from established best practices for handling hazardous pharmaceutical compounds in a research setting. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations governing hazardous waste disposal.
Tersolisib is an investigational, orally bioavailable inhibitor of PI3Kα with potential antineoplastic activity.[1][2] As with many compounds used in cancer research, it should be handled with care, and its waste products must be disposed of responsibly to ensure the safety of laboratory personnel and the environment.
Core Principles of Tersolisib Waste Management
The primary goal of Tersolisib waste management is to prevent exposure and environmental contamination. All materials that have come into contact with Tersolisib are to be considered potentially hazardous and must be segregated and disposed of according to institutional and regulatory guidelines for cytotoxic waste.[3][4][5]
Key Handling and Disposal Parameters
The following table summarizes crucial information for the safe handling and disposal of Tersolisib, based on general guidelines for cytotoxic compounds.
Parameter
Guideline
Rationale
Waste Classification
Hazardous / Cytotoxic / Antineoplastic Waste
Due to its potential to be mutagenic, teratogenic, or carcinogenic.
Personal Protective Equipment (PPE)
Double chemotherapy gloves, protective gown (solid front, long sleeves), safety goggles, and a respirator if there is a risk of aerosolization.
To prevent skin contact, inhalation, and eye exposure.
Waste Segregation
All Tersolisib-contaminated waste must be segregated from other laboratory waste streams at the point of generation.
To prevent cross-contamination and ensure proper disposal.
Waste Containers
Use clearly labeled, leak-proof, puncture-resistant containers designated for cytotoxic waste. These are often color-coded (e.g., yellow or purple lids on sharps containers).
To ensure safe containment and clear identification of hazardous waste.
Disposal of Unused/Expired Tersolisib
Treat as bulk hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
To prevent environmental contamination and accidental exposure.
Disposal of Contaminated Labware
Sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container. Non-sharp items (pipette tips, vials, gloves, gowns) should be placed in a labeled cytotoxic waste bag or container.
To prevent injuries and ensure proper handling of contaminated materials.
Decontamination of Work Surfaces
Clean surfaces with a detergent solution followed by 70% isopropyl alcohol. All cleaning materials must be disposed of as cytotoxic waste.
To effectively remove residual contamination.
Spill Management
Use a chemotherapy spill kit. Small spills (<5 mL) can be cleaned by trained personnel with appropriate PPE. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
To safely contain and clean up accidental releases.
This protocol outlines the recommended steps for the disposal of various types of Tersolisib waste generated in a laboratory setting.
Segregation of Tersolisib Waste
At the Point of Generation: Immediately following any procedure involving Tersolisib, segregate all contaminated materials into the appropriate waste containers.
Designated Waste Area: Establish a designated satellite accumulation area within the laboratory for the temporary storage of sealed cytotoxic waste containers.
Disposal of Unused or Expired Tersolisib (Bulk Waste)
Container: Place the original vial or a securely sealed container of the unused or expired Tersolisib into a larger, labeled hazardous waste container.
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "Tersolisib."
Storage: Store the container in the designated satellite accumulation area.
Pickup: Arrange for collection by the institution's EHS or a licensed hazardous waste disposal service.
Disposal of Contaminated Sharps
Container: Immediately place all needles, syringes, and other contaminated sharps into a puncture-resistant sharps container specifically designated for cytotoxic waste.
Do Not Recap: Never recap, bend, or break needles.
Filling: Do not overfill the sharps container. Seal it when it is three-quarters full.
Disposal: Place the sealed container in the designated area for cytotoxic waste pickup.
Disposal of Contaminated Lab Consumables (Non-Sharps)
Collection: Place all contaminated items such as gloves, gowns, bench paper, pipette tips, and empty vials into a clearly marked, leak-proof bag or container designated for cytotoxic waste.
Sealing: When the bag is three-quarters full, securely seal it to prevent any leakage.
Disposal: Place the sealed bag into a secondary rigid container for storage and pickup.
Decontamination of Glassware
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or as recommended in the SDS) to remove the bulk of the Tersolisib. Collect this initial rinse as hazardous chemical waste.
Washing: Wash the glassware with a laboratory detergent and water.
Final Rinse: Perform a final rinse with distilled water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of Tersolisib waste.
Caption: Logical workflow for the segregation and disposal of Tersolisib waste.
By adhering to these stringent disposal procedures, researchers and laboratory professionals can mitigate the risks associated with Tersolisib, ensuring a safe working environment and protecting our ecosystems. Always prioritize safety and compliance by consulting the specific guidance provided by the manufacturer and your institution's safety office.
Safeguarding Your Research: A Comprehensive Guide to Handling Tersolisib
For Immediate Use by Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the handling of Tersolisib (STX-478), a potent and selective PI3Kα i...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Tersolisib (STX-478), a potent and selective PI3Kα inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research. This guide offers procedural, step-by-step instructions for the safe handling, storage, and disposal of Tersolisib, positioning your laboratory at the forefront of chemical safety and operational excellence.
Immediate Safety and Handling Protocols
Tersolisib, as a potent kinase inhibitor, should be handled with the same precautions as other cytotoxic or hazardous agents. While a specific Safety Data Sheet (SDS) for Tersolisib is not publicly available, the following guidelines are based on best practices for handling similar research compounds.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Tersolisib in powder or solution form. This is to prevent exposure through skin contact, inhalation, or ingestion[1][2].
PPE Component
Specification
Rationale
Gloves
Double pair of chemotherapy-rated nitrile gloves (ASTM D6978)
Provides a robust barrier against chemical permeation. The outer glove should be removed and disposed of immediately after handling the compound.
Eye Protection
Tightly fitting safety goggles with side shields or a full-face shield
Protects against splashes and airborne particles.
Lab Coat
Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs
Prevents contamination of personal clothing and skin.
Respiratory Protection
NIOSH-certified N95 or higher respirator
Recommended when handling the powder form to prevent inhalation of fine particles.
Engineering Controls
All handling of Tersolisib, especially the powder form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[1]. The work surface should be covered with a disposable absorbent plastic-backed pad to contain any spills[3].
Experimental Protocols
Reconstitution of Tersolisib Powder
Objective: To prepare a stock solution of Tersolisib for in vitro or in vivo experiments.
Materials:
Tersolisib powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
Ensure all handling is performed within a certified chemical fume hood or BSC.
Equilibrate the Tersolisib vial to room temperature before opening to prevent moisture condensation.
Carefully weigh the desired amount of Tersolisib powder.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Tersolisib is soluble in DMSO at concentrations up to 80 mg/mL[4]. For example, to prepare a 10 mM stock solution, dissolve 4.01 mg of Tersolisib in 1 mL of DMSO.
Gently vortex or sonicate the solution to ensure complete dissolution.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Studies
Objective: To prepare a ready-to-use formulation of Tersolisib for oral administration in animal models.
Materials:
Tersolisib stock solution in DMSO
PEG300
Tween 80
Saline (0.9% NaCl) or Corn Oil
Sterile tubes for dilution
Procedure for a PEG300/Tween 80/Saline Formulation:
In a sterile tube, add the required volume of Tersolisib stock solution (e.g., 10% of the final volume).
Add PEG300 to a final concentration of 40%.
Add Tween 80 to a final concentration of 5%.
Add saline to bring the solution to the final desired volume (e.g., 45% of the final volume).
Mix thoroughly until a clear solution is obtained. This formulation should be prepared fresh for each use.
Procedure for a Corn Oil Formulation:
In a sterile tube, add the required volume of Tersolisib stock solution (e.g., 10% of the final volume).
Add corn oil to bring the solution to the final desired volume (e.g., 90% of the final volume).
Mix thoroughly until a clear solution is obtained. This formulation should also be prepared fresh.
Storage and Disposal Plan
Storage
Powder: Store Tersolisib powder at -20°C for long-term storage (up to 3 years) in a tightly sealed container, protected from light.
Stock Solutions: Store DMSO stock solutions in single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability and avoid degradation from repeated freeze-thaw cycles.
Disposal
All waste contaminated with Tersolisib, including gloves, pipette tips, tubes, and absorbent pads, must be considered hazardous chemical waste.
Disposal Plan:
Segregation: All Tersolisib-contaminated waste must be segregated from regular laboratory trash.
Containment:
Solids: Place all contaminated solid waste (gloves, wipes, plasticware) in a designated, sealed, and clearly labeled hazardous waste container.
Liquids: Collect all liquid waste containing Tersolisib in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Sharps: Any needles or syringes used for administration must be disposed of in a designated sharps container for hazardous materials.
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "Tersolisib," and the primary hazards (e.g., "Toxic," "Cytotoxic").
Pickup and Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Tersolisib is a highly potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It specifically targets mutant forms of PI3Kα, which are frequently implicated in cancer development. By inhibiting PI3Kα, Tersolisib blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably AKT and mammalian target of rapamycin (mTOR), leading to the inhibition of tumor cell growth, proliferation, and survival.
Figure 1. Tersolisib inhibits the PI3K/AKT/mTOR signaling pathway.
By providing this comprehensive guidance, we aim to empower researchers to handle Tersolisib with the utmost confidence and safety, thereby fostering a secure and productive research environment.